Quinine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGBIRSORQVNB-DSXUQNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
549-47-3 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20203394 | |
| Record name | Quinine hydrobromide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-44-2, 549-49-5 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine hydrobromide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine hydrobromide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE HYDROBROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Structural Elucdidation of Quinine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the synthesis of quinine hydrobromide, a salt of the historically significant antimalarial alkaloid, quinine. It further details the comprehensive structural elucidation of the synthesized compound using modern analytical techniques. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug discovery and development.
Introduction to Quinine
Quinine, a primary alkaloid derived from the bark of the Cinchona tree, was the first successful chemical compound used to treat an infectious disease, malaria.[1] Its mechanism of action, while not fully resolved, is widely believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[2][3] This interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leads to the accumulation of the cytotoxic free heme, ultimately causing parasite death.[3][4] Quinine may also inhibit the parasite's nucleic acid and protein synthesis.[2][5] Due to its continued relevance, particularly in cases of chloroquine-resistant malaria, the synthesis and characterization of its various salt forms, such as the hydrobromide, remain of significant interest.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward acid-base reaction between quinine free base and hydrobromic acid. This process protonates the more basic quinuclidine nitrogen atom of the quinine molecule.
General Reaction Scheme
The reaction involves the protonation of the quinuclidine nitrogen of quinine by hydrobromic acid to form the corresponding ammonium salt, this compound.
C₂₀H₂₄N₂O₂ + HBr → C₂₀H₂₅BrN₂O₂
Experimental Workflow for Synthesis
The synthesis and purification process follows a logical sequence of dissolution, reaction, precipitation, and isolation.
Caption: Experimental workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from quinine free base.
-
Dissolution: Weigh 10.0 g of quinine (30.8 mmol) and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of 95% ethanol and stir at room temperature until the quinine is completely dissolved.
-
Reaction: While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid (HBr) dropwise to the quinine solution. A white precipitate may begin to form immediately.
-
Precipitation: After the addition of HBr is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. Cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two 20 mL portions of cold 95% ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 60°C to a constant weight. The final product should be a white, crystalline powder.
Quantitative Data: Physical and Chemical Properties
The following table summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C₂₀H₂₅BrN₂O₂[6][7] |
| Molecular Weight | 405.34 g/mol [7][8] |
| Appearance | White crystalline powder |
| Theoretical Yield | ~12.5 g (based on 10g quinine input) |
| Elemental Analysis | C: 59.26%, H: 6.22%, Br: 19.71%, N: 6.91%, O: 7.89%[8] |
Structural Elucidation
Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and analytical methods. Each technique provides unique information that, when combined, offers a complete structural picture.
Caption: Logical workflow for structural elucidation.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure and functional groups present in the synthesized compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For this compound, the spectrum is expected to be similar to that of quinine, with potential shifts in protons near the protonated nitrogen.[9][10]
| Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Assignment |
| ~8.7 | d | Aromatic C2'-H |
| ~7.9 | d | Aromatic C5'-H |
| ~7.6 | d | Aromatic C8'-H |
| ~7.4 | dd | Aromatic C7'-H |
| ~5.8 | ddd | Vinyl C10-H |
| ~5.5 | d | C9-H (hydroxyl) |
| ~5.0 | m | Vinyl C11-H₂ |
| ~3.9 | s | Methoxy (-OCH₃) |
| 1.5 - 3.5 | m | Aliphatic Protons |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[11]
| Chemical Shift (δ) ppm (DMSO-d₆) | Assignment |
| ~157 | C6' (C-O) |
| ~148 | C8a' |
| ~144 | C4' |
| ~141 | C10 (vinyl) |
| ~131 | C5' |
| ~121 | C7' |
| ~114 | C11 (vinyl) |
| ~102 | C3' |
| ~70 | C9 (C-OH) |
| ~56 | Methoxy (-OCH₃) |
| 20 - 60 | Aliphatic Carbons (C2-C8) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200 - 3500 | O-H stretch (hydroxyl group) |
| 2800 - 3000 | C-H stretch (aliphatic and vinyl) |
| ~2500 - 3000 | N⁺-H stretch (ammonium) |
| 1500 - 1620 | C=C stretch (aromatic and vinyl) |
| 1000 - 1300 | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the cation.
| Parameter | Expected Value |
| Technique | ESI⁺ (Electrospray Ionization, Positive Mode) |
| Expected Ion | [C₂₀H₂₅N₂O₂]⁺ (Quininium ion) |
| Calculated m/z | 325.1916 |
Crystallographic Analysis
Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation.[12][13] For this compound, this analysis would unequivocally confirm the protonation site at the quinuclidine nitrogen and determine the absolute stereochemistry of the five stereogenic centers.[14]
Proposed Antimalarial Mechanism of Action
Understanding the mechanism of action is crucial for drug development. Quinine's primary antimalarial activity is attributed to its interference with the detoxification of heme within the parasite's food vacuole.
Caption: Quinine's inhibition of heme detoxification pathway.
Conclusion
This guide provides a comprehensive overview of the synthesis and structural elucidation of this compound. The straightforward acid-base reaction yields the desired salt, whose identity and purity can be rigorously confirmed through a suite of modern analytical techniques, including NMR, IR, and mass spectrometry, with X-ray crystallography offering the most definitive structural proof. The detailed protocols and tabulated data herein serve as a valuable resource for chemists and pharmaceutical scientists working with this important class of alkaloids.
References
- 1. Quinine | Uses, Actions, & Side Effects | Britannica [britannica.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 5. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Quinine (Hydrobromide) | C20H25BrN2O2 | CID 11068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C20H25BrN2O2 | CID 9822548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 10. Quinine(130-95-0) 1H NMR spectrum [chemicalbook.com]
- 11. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 12. rsc.org [rsc.org]
- 13. Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinine total synthesis - Wikipedia [en.wikipedia.org]
Quinine Hydrobromide: A Technical Guide to its Application as a Chiral Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of quinine hydrobromide as a chiral catalyst in asymmetric organic synthesis. Quinine, a readily available cinchona alkaloid, and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This document provides a comprehensive overview of its application in key synthetic transformations, detailed experimental protocols, and an exploration of the catalytic mechanism, with a particular focus on the influence of the hydrobromide counter-ion.
Introduction: The Power of Asymmetric Organocatalysis
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of asymmetric catalysis. Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a sustainable and versatile alternative to metal-based catalysts. Cinchona alkaloids, such as quinine, are privileged scaffolds in organocatalysis due to their rigid bicyclic structure, multiple stereocenters, and the presence of both a basic quinuclidine nitrogen and a hydroxyl group, which can act in a bifunctional manner. This compound, the acid salt of quinine, often exhibits enhanced or modified catalytic activity and selectivity, making it a subject of significant interest.
Key Asymmetric Transformations Catalyzed by this compound
This compound has proven to be an effective catalyst for a range of asymmetric reactions, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Quinine and its derivatives, including the hydrobromide salt, can effectively catalyze the enantioselective Michael addition of various nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins and enones.
Table 1: Quinine-Catalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Dimedone | β-Nitrostyrene | Quinine | Toluene | RT | 72 | 85 | 75 | [1] |
| 2 | 1,3-Cyclohexanedione | β-Nitrostyrene | Quinine | CH2Cl2 | 0 | 48 | 92 | 81 | [1] |
| 3 | Diethyl Malonate | (E)-1-Nitro-2-phenylethene | Quinine derivative | Toluene | -20 | 24 | 95 | 92 | [2] |
| 4 | Acetylacetone | (E)-1-Nitro-2-(4-chlorophenyl)ethene | Quinine derivative | THF | RT | 36 | 88 | 85 | [2] |
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Quinine-based catalysts facilitate this reaction with high enantioselectivity. The aza-Henry reaction, the addition of a nitroalkane to an imine, provides access to chiral β-nitroamines, precursors to valuable 1,2-diamines.
Table 2: Quinine-Derived Catalyst in the Asymmetric Aza-Henry Reaction
| Entry | Imine | Nitroalkane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Ref. |
| 1 | N-Boc-isatin ketimine | Nitromethane | Quinine-derived thiourea | Toluene | -20 | 48 | 98 | - | 91 | [3] |
| 2 | N-Boc-isatin ketimine | Nitroethane | Quinine-derived thiourea | Toluene | -20 | 72 | 95 | 70:30 | 99 | [3] |
| 3 | N-PMP-benzaldimine | Nitromethane | Quaternary ammonium salt from quinine | Mesitylene | RT | 24 | 92 | - | 85 | [4] |
| 4 | N-Boc-trifluoromethyl ketimine | Nitromethane | Quaternary ammonium salt from quinine | Mesitylene | RT | 12 | 95 | - | 96 | [5] |
Asymmetric Cycloaddition Reactions
Quinine and its derivatives have also been employed as catalysts in various asymmetric cycloaddition reactions, which are powerful tools for the construction of cyclic molecules with multiple stereocenters. These include [3+2] and [4+2] cycloadditions.
Table 3: Quinine-Derived Catalyst in Asymmetric Cycloaddition Reactions
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | [3+2] Cycloaddition | 2-Nitrobenzofuran | Isatin imine | Quinine-derived squaramide | CDCl3 | RT | 24 | 75 | >95:5 (dr) | 98 |
| 2 | [2+2] Cycloaddition | Ketene | Benzaldehyde | Quinine-tethered Co(III)-salen | Toluene | 0 | 1 | 97 | >99 | [6] |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
To a stirred solution of the nitroolefin (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol) in toluene (1 mL) is added the quinine-based catalyst (10 mol%). The reaction mixture is stirred vigorously at the specified temperature for the time indicated in the corresponding table. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[1]
General Procedure for the Asymmetric Aza-Henry Reaction of N-Boc Ketimines
To a solution of the quinine-derived quaternary ammonium salt (0.001 mmol, 1 mol%) in mesitylene (1.0 mL) is added nitromethane (2.0 equiv.) and a base (e.g., Cs2CO3, 0.1 equiv.). After stirring for 5 minutes at room temperature, the corresponding N-Boc ketimine (0.1 mmol) is added. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash silica gel column chromatography to give the desired β-nitroamine.[4]
Catalytic Mechanism and the Role of the Hydrobromide Counter-ion
The catalytic activity of quinine and its derivatives is generally attributed to their bifunctional nature. The basic quinuclidine nitrogen can deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophile and orienting the substrates in the transition state to achieve high stereoselectivity.
Computational studies have provided deeper insights into the intricate network of non-covalent interactions that govern the enantioselectivity of these reactions.[1][7] These interactions include:
-
Hydrogen Bonding: The hydroxyl group of quinine forms a hydrogen bond with the electrophile (e.g., the nitro group of a nitroolefin or the carbonyl group of an enone), increasing its electrophilicity and fixing its orientation.
-
Brønsted Acidity: In the case of this compound, the protonated quinuclidine nitrogen can act as a Brønsted acid, further activating the electrophile through hydrogen bonding.
-
Ion Pairing: The protonated quinuclidine nitrogen forms a chiral ion pair with the deprotonated nucleophile, creating a well-defined chiral environment.
-
Anion-π Interactions: The aromatic quinoline ring of the catalyst can engage in anion-π interactions with anionic intermediates, such as the nitronate anion in the Henry reaction, further stabilizing the transition state.[1]
The hydrobromide counter-ion plays a crucial, albeit often subtle, role in the catalytic cycle. While not directly participating in bond formation, its presence can influence the catalyst's solubility, the acidity of the protonated quinuclidine, and the overall organization of the transition state assembly. Studies on the effect of halide ions on the properties of quinine have shown that bromide ions can interact with the quinine molecule, potentially through quenching of its fluorescence, which suggests a close association.[8][9][10] In the context of catalysis, the bromide ion can participate in a secondary coordination sphere, influencing the tightness of the ion pair between the catalyst and the substrate and thereby affecting the stereochemical outcome. The specific nature and impact of the hydrobromide ion can be dependent on the reaction conditions, particularly the solvent polarity.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a versatile and powerful chiral organocatalyst for a variety of important asymmetric transformations. Its effectiveness stems from a combination of its rigid chiral scaffold and its ability to engage in multiple non-covalent interactions with substrates, leading to highly organized and stereochemically defined transition states. The hydrobromide counter-ion, while not directly involved in the chemical transformation, plays a significant role in modulating the catalyst's properties and the overall reaction environment. This guide provides a foundational understanding for researchers and professionals in the field to effectively utilize this compound in the development of efficient and stereoselective synthetic methodologies. Further exploration into the precise role of the counter-ion and the development of novel quinine-based catalysts will undoubtedly continue to expand the horizons of asymmetric organocatalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 5. An enantioselective aza-Henry reaction of trifluoromethyl ketimines catalyzed by phase-transfer catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Reaction Rate Acceleration Enabled by Tethered Lewis Acid-Lewis Base Bifunctional Catalysis: A Catalytic, Enantioselective [2+2] Ketene Aldehyde Cycloaddition Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the effect of halide ions on the fluorescence of quinine sulfate. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Fluorescence Quantum Yield of Quinine Hydrobromide in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of quinine, with a focus on quinine hydrobromide. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for accurate fluorescence quantum yield determination. This guide covers the theoretical underpinnings of fluorescence, detailed experimental protocols, and the influence of solvent environments on the photophysical properties of quinine.
Introduction to Quinine and its Fluorescence Properties
Quinine, an alkaloid originally derived from the bark of the cinchona tree, is a well-known antimalarial drug.[1] Beyond its medicinal applications, quinine and its salts, such as this compound and quinine sulfate, are widely recognized for their strong fluorescence in acidic solutions.[2] This distinct fluorescence makes quinine a valuable tool in various scientific applications, including its use as a fluorescence standard for quantum yield measurements.
The fluorescence of quinine is characterized by two main excitation wavelengths at approximately 250 nm and 350 nm, with a broad emission band centered around 450 nm in dilute acidic solutions.[2][3] The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular environment. Factors such as the solvent's polarity, viscosity, temperature, and the presence of quenching agents can significantly influence the fluorescence intensity and quantum yield of quinine.[2]
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.
The quantum yield can be expressed as:
Φf = kf / (kf + knr)
where:
-
kf is the rate constant for radiative decay (fluorescence).
-
knr is the sum of the rate constants for all non-radiative decay pathways, such as internal conversion, intersystem crossing, and quenching.
An accurate determination of the fluorescence quantum yield is crucial in many research areas, including the development of fluorescent probes, characterization of new materials, and in quantitative fluorescence-based assays.
Factors Influencing the Fluorescence Quantum Yield of Quinine
The fluorescence quantum yield of quinine is not an intrinsic constant but is highly sensitive to its immediate environment. Understanding these factors is critical for accurate and reproducible measurements.
-
Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can significantly affect the position and intensity of the absorption and emission bands of quinine.[4] Solvents capable of hydrogen bonding can interact with the quinine molecule, altering its electronic structure and, consequently, its fluorescence properties.[4]
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield.[2] This is attributed to the increased frequency of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay pathways. For instance, the quantum yield of quinine in 0.05 M sulfuric acid shows a notable temperature dependence, decreasing by -0.45% per degree Celsius near room temperature.[5] In contrast, quinine in 0.1 M perchloric acid exhibits a stable quantum yield between 20 and 45 °C.[5]
-
Viscosity: A decrease in the solvent's viscosity can also lead to a lower fluorescence quantum yield due to an increase in collisional quenching.[2]
-
pH and Protonation: The fluorescence of quinine is highly dependent on the pH of the solution. In acidic solutions, the quinoline nitrogen is protonated, leading to strong fluorescence.
-
Quenching Agents: The presence of certain ions, particularly halide ions like chloride (Cl-), can significantly quench the fluorescence of quinine.[2] This quenching effect is an important consideration in analytical applications and when choosing solvents or buffers.
Experimental Determination of Fluorescence Quantum Yield
The relative method is the most common approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in acidic solution is a widely used standard for this purpose.
The relative fluorescence quantum yield (Φf(sample)) can be calculated using the following equation:
Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where:
-
Φf(std) is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Detailed Experimental Protocol
This protocol outlines the steps for determining the fluorescence quantum yield of this compound using the relative method with quinine sulfate as a standard.
4.1.1. Materials and Instrumentation
-
This compound: The sample of interest.
-
Quinine Sulfate Dihydrate: As the fluorescence standard.
-
Solvents: High-purity solvents (e.g., 0.1 M H2SO4, ethanol, methanol, water).
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length.
4.1.2. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H2SO4 (e.g., 100 ppm).
-
Sample Stock Solution: Prepare a stock solution of this compound in the desired solvent.
-
Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the standard and the sample in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
4.1.3. Absorbance Measurements
-
Record the absorbance spectra of all working solutions using the UV-Vis spectrophotometer.
-
Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).
4.1.4. Fluorescence Measurements
-
Set the excitation and emission slit widths on the spectrofluorometer (e.g., 5 nm).
-
Set the excitation wavelength (e.g., 350 nm).
-
Record the corrected fluorescence emission spectra for all working solutions over the appropriate wavelength range (e.g., 370-650 nm).
-
Record the fluorescence spectrum of a solvent blank for background subtraction.
4.1.5. Data Analysis
-
Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fits for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate the quantum yield of the sample using the following equation:
Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (ηsample2 / ηstd2)
Quantitative Data for Quinine Fluorescence Quantum Yield
While specific data for this compound is limited in the literature, the data for the closely related and commonly used standard, quinine sulfate, provides a valuable reference. The following table summarizes the fluorescence quantum yield of quinine sulfate in different acidic solutions.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Quinine Sulfate | 0.05 M H2SO4 | 350 | 450 | 0.55 | [2] |
| Quinine Sulfate | 0.1 M H2SO4 | 372 | ~450 | 0.54 | [6] |
| Quinine Sulfate | 0.5 M H2SO4 | 310 | ~450 | 0.546 | |
| Quinine Sulfate | 0.1 M HClO4 | 347.5 | ~450 | 0.60 | [5] |
Note: The quantum yield of quinine is highly dependent on the experimental conditions. The values presented above are widely accepted reference values. Researchers should determine the quantum yield of their standard under their specific experimental conditions.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the key steps involved in the relative determination of fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Factors Influencing Quinine's Fluorescence Quantum Yield
This diagram illustrates the key environmental factors that can affect the fluorescence quantum yield of quinine.
Caption: Key factors influencing the fluorescence quantum yield of quinine.
Conclusion
This technical guide has provided a detailed overview of the fluorescence quantum yield of this compound, leveraging the extensive data available for the closely related quinine sulfate. The experimental protocols and data presented herein offer a solid foundation for researchers and scientists working with this important fluorophore. Accurate determination of the fluorescence quantum yield is paramount for reliable and reproducible results in a wide range of scientific and drug development applications. By carefully controlling experimental variables and adhering to standardized procedures, researchers can effectively utilize the fluorescent properties of quinine in their work.
References
- 1. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cinchona alkaloids, a class of quinoline-containing natural products isolated from the bark of the Cinchona tree, have played a pivotal role in human history, most notably for their potent antimalarial properties. Quinine, the most famous of these, along with its diastereomer quinidine and related compounds cinchonine and cinchonidine, continues to be a subject of intense scientific scrutiny. Understanding the intricate biosynthetic pathway that leads to these complex molecules is crucial for metabolic engineering efforts aimed at improving their production, as well as for the discovery of novel biocatalysts for synthetic chemistry. This technical guide provides an in-depth exploration of the core biosynthetic pathway of quinine and related Cinchona alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Core Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids
The biosynthesis of quinine and other Cinchona alkaloids is a complex process that begins with precursors from primary metabolism and proceeds through a series of enzymatic transformations. The pathway can be broadly divided into three main stages: the formation of the terpenoid precursor secologanin, the production of the indole precursor tryptamine, and their subsequent condensation and remarkable rearrangement to form the characteristic quinoline scaffold.
The Secologanin Pathway
The biosynthesis of secologanin initiates from the methylerythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These are then converted to geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation and cyclization, transform GPP into the iridoid loganin. The final step in this branch of the pathway is the oxidative cleavage of the cyclopentane ring of loganin by the enzyme secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.[1]
The Tryptamine Pathway and a Revised Understanding of Methoxylation
The indole portion of the Cinchona alkaloids is derived from the amino acid tryptophan. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to produce tryptamine.[2] For a long time, it was assumed that the characteristic methoxy group of quinine and quinidine was installed at a late stage in the biosynthetic pathway. However, recent research has overturned this hypothesis, demonstrating that the methoxylation occurs much earlier.[3] It is now understood that tryptamine can be hydroxylated at the 5-position by a tryptophan-5-hydroxylase (T5H) and subsequently methylated by an O-methyltransferase (OMT) to yield 5-methoxytryptamine. This finding reveals the existence of parallel pathways for the biosynthesis of methoxylated and non-methoxylated Cinchona alkaloids, starting from tryptamine and 5-methoxytryptamine, respectively.[3]
The Central Role of Strictosidine and the Path to the Quinoline Core
The crucial condensation reaction between tryptamine (or 5-methoxytryptamine) and secologanin is catalyzed by strictosidine synthase (STR), a key enzyme that forms the central intermediate strictosidine (or 5-methoxy-strictosidine).[4][5] Strictosidine then undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone.[2] This unstable intermediate is the branching point for the biosynthesis of a vast array of monoterpene indole alkaloids.
In the Cinchona pathway, the strictosidine aglycone is converted to dihydrocorynantheal through the action of a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE).[1][6] Dihydrocorynantheal is a key intermediate that undergoes a remarkable series of rearrangements, including the cleavage of the indole ring and subsequent recyclization, to form the characteristic quinoline core of the Cinchona alkaloids. The final steps of the pathway involve hydroxylation, methylation (if not already present from 5-methoxytryptamine), and stereospecific reductions to yield the four major alkaloids: quinine, quinidine, cinchonine, and cinchonidine.[1][6] The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests a preferred order for the late steps, with hydroxylation and methylation preceding the final keto-reduction.[1][6]
Quantitative Data on Cinchona Alkaloid Content
The concentration of alkaloids in Cinchona bark varies significantly depending on the species, age of the plant, and environmental conditions. The following tables summarize reported quantitative data on the alkaloid content in different Cinchona species.
Table 1: Total Alkaloid Content in the Bark of Different Cinchona Species
| Cinchona Species | Total Alkaloid Content (%) | Reference(s) |
| C. succirubra | 5 - 7 | [7] |
| C. calisaya | 4 - 7 | [7] |
| C. ledgeriana | 5 - 14 | [7] |
| C. officinalis | Not specified | |
| C. pubescens | Not specified |
Table 2: Individual Alkaloid Content in Cinchona Bark Samples (Supercritical Fluid Chromatography Analysis) [8][9][10]
| Alkaloid | Content Range (%) |
| Cinchonine | 1.87 - 2.30 |
| Quinine | 1.59 - 1.89 |
| Cinchonidine | 0.90 - 1.26 |
| Total | 4.75 - 5.20 |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of Cinchona alkaloid biosynthesis.
Quantitative Analysis of Cinchona Alkaloids by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the major alkaloids (quinine, quinidine, cinchonine, and cinchonidine) in Cinchona bark extracts.
Materials:
-
Cinchona bark powder
-
Toluene
-
Aqueous sodium hydroxide solution
-
Sulphuric acid
-
Mobile phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted with phosphoric acid)
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column
Procedure:
-
Extraction:
-
A known weight of finely powdered Cinchona bark is mixed with an aqueous sodium hydroxide solution to liberate the free alkaloids.
-
The alkaloids are then extracted with toluene by vigorous shaking.
-
The toluene phase, containing the alkaloids, is separated.
-
-
Back-Extraction:
-
The alkaloids are back-extracted from the toluene phase into a known volume of dilute sulphuric acid.
-
The aqueous acidic phase now contains the protonated alkaloids.
-
-
HPLC Analysis:
-
The aqueous extract is filtered and injected into the HPLC system.
-
Separation is achieved on a reversed-phase column using an isocratic or gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer.
-
Detection is typically performed using a UV detector at a wavelength where the alkaloids exhibit strong absorbance (e.g., 240 nm).[11]
-
Quantification is achieved by comparing the peak areas of the alkaloids in the sample to those of a series of external standards of known concentrations.[12]
-
Enzymatic Assay for O-Methyltransferase (OMT) Activity
Objective: To determine the activity of O-methyltransferase enzymes involved in the biosynthesis of methoxylated Cinchona alkaloids.
Materials:
-
Recombinant O-methyltransferase enzyme
-
Substrate (e.g., 6'-hydroxycinchoninone or serotonin)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
HEPES buffer (pH 7.5)
-
Methanol for quenching the reaction
-
LC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
Incubation:
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[13]
-
-
Quenching and Analysis:
Transcriptomics and Metabolomics Workflow for Gene Discovery
Objective: To identify candidate genes involved in the Cinchona alkaloid biosynthetic pathway by correlating gene expression profiles with metabolite accumulation.
Procedure:
-
Sample Collection: Different tissues (e.g., roots, stems, leaves) from Cinchona plants are collected, as alkaloid biosynthesis and accumulation can be tissue-specific.[6][14]
-
Parallel Extraction: RNA and metabolites are extracted from the same tissue samples to allow for direct correlation.
-
Transcriptome Analysis:
-
Extracted RNA is used for RNA sequencing (RNA-Seq) to generate a comprehensive profile of gene expression.
-
The sequencing reads are assembled into a transcriptome, and the genes are annotated to predict their functions.
-
-
Metabolome Analysis:
-
Data Integration and Analysis:
-
Candidate Gene Validation:
-
The function of candidate genes is then validated through in vitro enzyme assays with recombinant proteins or by in vivo functional characterization in heterologous systems like Nicotiana benthamiana.[13]
-
Conclusion
The biosynthesis of quinine and related Cinchona alkaloids is a testament to the chemical ingenuity of nature. While significant strides have been made in elucidating this complex pathway, from the identification of key enzymes to a revised understanding of the timing of methoxylation, further research is needed to fully characterize all the enzymatic steps and their regulation. The integration of transcriptomics, metabolomics, and classical enzymology will continue to be a powerful approach to unraveling the remaining mysteries of this fascinating pathway. A complete understanding of the biosynthesis will not only satisfy scientific curiosity but also pave the way for the sustainable production of these vital medicines through metabolic engineering and synthetic biology.
References
- 1. Early and Late Steps of Quinine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The distribution of strictosidine-synthase activity and alkaloids in Cinchona plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of alkaloids from Cinchona bark by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
A Historical Perspective on the Use of Quinine in Malaria Treatment: An In-depth Technical Guide
Introduction
For nearly four centuries, quinine, an alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria. Its discovery and application marked the dawn of chemotherapy for infectious diseases and fundamentally altered the course of global health and colonial expansion.[1] This technical guide provides a comprehensive historical perspective on the use of quinine in malaria treatment, intended for researchers, scientists, and drug development professionals. It delves into the early discovery and administration of Cinchona bark, the isolation of quinine, historical clinical evaluations, and the evolution of our understanding of its mechanism of action.
From Sacred Bark to Purified Alkaloid: A Historical Timeline
The use of Cinchona bark to treat fevers was first documented by Jesuit missionaries in Peru in the 17th century.[2] Indigenous populations in the Andes may have been aware of its properties even earlier, as one legend recounts a feverish man whose symptoms abated after drinking from a pool of water bittered by surrounding "quina-quina" trees.[1][3] The bark, often referred to as "Jesuit's bark" or "Peruvian bark," was introduced to Europe around 1632 and became a valuable commodity.[4]
Initially, the bark was administered in a crude form. It was dried, ground into a fine powder, and then typically mixed with wine to make its intensely bitter taste more palatable.[4][5] This method, however, led to significant issues with dosage and inconsistent efficacy due to variations in the alkaloid content of the bark from different trees.[5]
A major breakthrough occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from the Cinchona bark.[1][4][5][6] They named this compound quinine, derived from the original Quechua word for the bark, "quina-quina".[4] The availability of purified quinine allowed for standardized dosing and marked a new era in the treatment of malaria, replacing the crude bark as the standard of care.[1][6]
Quantitative Analysis of Historical Efficacy and Dosage
The isolation of quinine enabled more systematic evaluations of its efficacy. One of the earliest large-scale clinical trials was conducted by the British government in India between 1866 and 1868. This landmark study provided robust quantitative data on the efficacy of Cinchona alkaloids.
Table 1: Madras Cinchona Alkaloids Clinical Trial (1866-1868)
| Alkaloid Tested | Number of Patients | Primary Outcome Measure | Reported Cure Rate | Reference |
| Quinine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |
| Quinidine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |
| Cinchonine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |
| Cinchonidine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |
Subsequent studies, particularly in the 20th century, continued to evaluate quinine's efficacy, especially as drug resistance emerged as a significant challenge.
Table 2: Historical Quinine Efficacy & Resistance Data
| Study Region/Period | Treatment Regimen | Reported Cure Rate | Reported Resistance Rate | Reference |
| Southeast Asia | Quinine monotherapy (7 days) | 85-87% | - | [1] |
| Vietnam | Quinine + Artesunate (3 days) | 50% | - | [1] |
| Vietnam | Quinine + Artesunate (5 days) | 76% | - | [1] |
| Brazil (post-1960) | Quinine alone | 76.9% | 23.1% (R1) | [7] |
| Brazil (post-1960) | Quinine + Sulfadoxine/Pyrimethamine | 62.2% | 37.8% (R1) | [7] |
| Brazil (post-1960) | Quinine + Tetracycline | High | - | [7] |
Dosage regimens for quinine have varied considerably over time and depending on the severity of the malaria infection.
Table 3: Historical Quinine Dosage Regimens
| Indication | Dosage Regimen | Administering Body/Period | Reference |
| Uncomplicated Malaria | 648 mg orally every 8 hours for 7 days | Standard Adult Dose | [8] |
| Severe Malaria | Loading dose: 20 mg salt/kg IV, then 10 mg/kg every 8 hours | World Health Organization (WHO) | [1] |
| Uncomplicated Malaria (Africa) | 10 mg/kg of base orally every 8 hours for 7 days | Current Recommendation | [1] |
| Uncomplicated P. falciparum | 30 mg/kg/day orally, divided into 3 doses for 3-7 days | Pediatric Dose | [9] |
Experimental Protocols in a Historical Context
Detailed, standardized experimental protocols as we know them today were largely absent in the 19th and early 20th centuries.[4] Early "clinical trials" were often observational, comparing outcomes in groups of soldiers or workers with and without quinine prophylaxis.[10] However, we can reconstruct a generalized workflow based on the descriptions of these pioneering studies.
Generalized Protocol for Early Quinine Efficacy Studies (c. late 19th Century)
-
Patient Selection:
-
Identify individuals presenting with intermittent fevers, a hallmark symptom of malaria. Diagnosis was based purely on clinical symptoms, as the Plasmodium parasite was not identified until 1880.[4]
-
-
Treatment Allocation:
-
Patients would be assigned to different treatment groups. In the Madras study, for example, patients were allocated to receive one of the four purified alkaloids (quinine, quinidine, cinchonine, or cinchonidine).[1] In other trials, a control group might receive no treatment or a placebo. The method of allocation was often not specified.[10]
-
-
Drug Administration:
-
The purified alkaloid, typically in sulfate salt form, was administered orally in pill form at a predetermined dose.
-
-
Outcome Measurement:
-
The primary endpoint was the "cessation of febrile paroxysms," meaning the resolution of the cyclical fever.[1]
-
Clinicians would observe patients and record the abatement of fever and other symptoms.
-
-
Data Collection & Analysis:
-
The number of patients in each group who recovered (i.e., whose fevers ceased) was counted.
-
Cure rates were calculated as a simple percentage of treated patients who recovered.
-
Below is a logical workflow diagram representing this early experimental approach.
References
- 1. mmv.org [mmv.org]
- 2. Early stage clinical trial of antimalarial drug begins | National Institutes of Health (NIH) [nih.gov]
- 3. Determination of quinine in serum, plasma, red blood cells and whole blood in healthy and Plasmodium falciparum malaria cases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for assessing quinine pre-treatment in acute malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jameslindlibrary.org [jameslindlibrary.org]
- 7. [The clinical evaluation of quinine for the treatment of Plasmodium falciparum malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Italian controlled trials to assess prevention and treatment of malaria, 1900–1930s - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of quinine hydrobromide. The information presented is intended to support research, development, and formulation activities involving this important pharmaceutical compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.
Physicochemical Properties
This compound is the hydrobromide salt of quinine, a primary alkaloid derived from the bark of the Cinchona tree.[1] Understanding its fundamental physicochemical properties is crucial for its application in pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅BrN₂O₂ | [1][2][3] |
| Molecular Weight | 405.34 g/mol | [1][2][3][4][5] |
| Appearance | Solid powder, yellow, or white silky, glittering needles.[1][2] | [1][2] |
| Melting Point | 81-82°C | |
| pKa | pKₐ₁: 5.07, pKₐ₂: 9.7 (for quinine base) | [6][7] |
Note: The pKa values provided are for the parent compound, quinine. The salt formation with hydrobromic acid will influence the pH of aqueous solutions.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound, as a salt, exhibits different solubility characteristics compared to its free base form.
Table 2: Solubility of Quinine and its Salts in Various Solvents
| Solvent | Quinine Base | Quinine Hydrochloride | Quinine Sulfate | This compound |
| Water | 1 g in 1900 mL (0.53 g/L) | Soluble | 1 g in 810 mL | Data not readily available in quantitative terms. Expected to be more soluble than the free base. |
| Boiling Water | 1 g in 760 mL | Very soluble | 1 g in 32 mL | Data not readily available. |
| Ethanol | 1 g in 0.8 mL | Very soluble | 1 g in 120 mL | Data not readily available, but expected to be soluble. |
| Chloroform | 1 g in 1.2 mL | Freely soluble | Slightly soluble | Data not readily available. |
| Ether | 1 g in 250 mL | Very slightly soluble | Practically insoluble | Data not readily available. |
Note: Quantitative solubility data for this compound is not extensively documented in readily available literature. The provided data for other forms of quinine offers a comparative perspective. The solubility of quinine salts is generally higher in water than the free base.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical and solubility properties discussed in this guide.
Determination of Melting Point
The melting point is determined using the capillary method.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
An initial rapid heating can be used to determine an approximate melting range.
-
For an accurate determination, the heating rate is slowed to 1-2°C per minute when the temperature is within 20°C of the approximate melting point.[8][9]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[10]
Determination of pKa (Potentiometric Titration)
The pKa values of quinine can be determined by potentiometric titration.
Protocol:
-
A precise amount of quinine is dissolved in a suitable solvent, typically a co-solvent system like methanol-water for sparingly soluble substances.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11][12]
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.[7][12]
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility is determined using the shake-flask method, a standard protocol recommended by the OECD and USP.[1][13][14]
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16]
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The experiment is performed in triplicate to ensure the reliability of the results.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of this compound.
Caption: Interplay of physicochemical properties influencing solubility.
Caption: Standard procedure for determining equilibrium solubility.
References
- 1. laboratuar.com [laboratuar.com]
- 2. oecd.org [oecd.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pKa and log p determination | PPTX [slideshare.net]
- 13. biorelevant.com [biorelevant.com]
- 14. researchgate.net [researchgate.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. dissolutiontech.com [dissolutiontech.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinine Hydrobromide
AN-HPLC-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of quinine hydrobromide in pharmaceutical preparations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol has been developed based on established methodologies and validated for its linearity, precision, accuracy, and sensitivity.
Introduction
Quinine, a primary alkaloid from the bark of the Cinchona tree, is a widely used antimalarial drug.[1][2] Accurate quantification of its salt form, this compound, is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the determination of active pharmaceutical ingredients (APIs) like quinine. This document provides a detailed protocol for an HPLC method suitable for the routine analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The key chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[3] |
| Detection Wavelength | 233 nm[4] |
| Run Time | 10 minutes |
Reagents and Standards
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Preparation of Solutions
2.3.1. Phosphate Buffer (pH 3.0)
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 50 mM. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
2.3.2. Mobile Phase
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.
2.3.3. Standard Stock Solution (1000 µg/mL)
Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2.3.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 10 to 50 µg/mL.[4]
2.3.5. Sample Preparation
The sample preparation will depend on the matrix. For a simple formulation, a direct dilution with the mobile phase to fall within the calibration range may be sufficient. For more complex matrices, a suitable extraction procedure may be required.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time | Approximately 4.6 minutes[3] |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC method development and validation for this compound quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijnrd.org [ijnrd.org]
Application of Quinine Hydrobromide as a Chiral Resolving Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, has a long and distinguished history in chemistry, not only for its medicinal properties but also for its crucial role in the field of stereochemistry.[1][2] Its inherent chirality, stemming from four stereogenic centers, makes it an excellent and cost-effective tool for the separation of enantiomers.[2] This document provides detailed application notes and protocols for the use of quinine and its salts, such as quinine hydrobromide, as a chiral resolving agent. The primary applications covered include classical resolution by diastereomeric salt formation, its use as a chiral selector in chromatography, and as a chiral solvating agent in NMR spectroscopy for the determination of enantiomeric excess.
Chiral Resolution via Diastereomeric Salt Formation and Crystallization
The most traditional and widely used method for resolving racemic mixtures is the formation of diastereomeric salts.[2] This technique leverages the different physical properties, particularly solubility, of diastereomers. When a racemic acid is reacted with an enantiomerically pure base like quinine, two diastereomeric salts are formed. These salts are not mirror images and thus exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic Malic Acid
This protocol is adapted from the demonstrated resolution of racemic malic acid using quinine.[1]
Materials:
-
Racemic malic acid
-
Quinine (or this compound)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Deionized water
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic malic acid in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 1.0 equivalent of quinine in warm ethanol.
-
Slowly add the quinine solution to the malic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) to induce crystallization. The formation of a precipitate should be observed.
-
-
Fractional Crystallization:
-
Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol. This is the first crop of the less soluble diastereomeric salt.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt. Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals, which may be enriched in the other diastereomer.
-
The purity of the separated diastereomers can be checked by measuring their optical rotation. Recrystallize the less soluble salt from fresh hot ethanol until a constant optical rotation is achieved.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified, less soluble diastereomeric salt in deionized water.
-
Add 1 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will protonate the malate anion and precipitate the quinine as its hydrochloride salt.
-
Filter off the quinine hydrochloride. The filtrate now contains the resolved enantiomer of malic acid.
-
To isolate the malic acid, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent evaporated.
-
The same procedure can be applied to the mother liquor to recover the other enantiomer, although it may be of lower enantiomeric purity.
-
Data Presentation:
| Racemic Compound | Resolving Agent | Solvent | Result | Reference |
| Malic Acid | Quinine | Ethanol/Water | Successful partial resolution, yielding a salt with 75% D-malate. | [1] |
| C2-symmetric N,N-bis(phosphinomethyl)amine | (-)-Quinine | Not specified | High enantiomeric purity achieved through fractional crystallization. | [3] |
| Diels-Alder Cycloadduct | Quinidine | Aqueous acetonitrile | Isolation of both enantiomers in high enantiomeric purity. | [4] |
Chiral Chromatography Applications
Quinine and its derivatives are extensively used in chiral chromatography, either as a chiral mobile phase additive (CMPA) or as a chiral stationary phase (CSP).
Quinine as a Chiral Mobile Phase Additive (CMPA)
In this technique, an achiral stationary phase is used, and the chiral resolving agent (quinine) is added to the mobile phase. The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral additive in the mobile phase. These diastereomeric complexes have different affinities for the stationary phase, leading to different retention times.
Experimental Protocol: HPLC Separation of Mandelic and 10-Camphorsulfonic Acids
This protocol is based on the separation of acidic enantiomers using quinine as a chiral counter-ion in the mobile phase.[5][6]
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Column: Porous graphitic carbon (e.g., Hypercarb, 100 x 4.6 mm, 5 µm)[5]
Mobile Phase Preparation:
-
Prepare a stock solution of quinine (e.g., 0.10 mM). Dissolve the appropriate amount of quinine in the organic solvent mixture. For example, dissolve 9.73 mg of quinine in 300 mL of dichloromethane-cyclohexane (50:50 v/v).[5]
-
Add a small amount of acid, such as 24 µL of glacial acetic acid, to the final mobile phase solution.[5]
-
The final mobile phase composition would be, for example: dichloromethane-cyclohexane (50:50 v/v) + 0.10 mM quinine + 0.008% CH3COOH.[5][6]
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min
-
Injection volume: 5 µL[5]
-
Detection wavelength: 257 nm for mandelic acid, 337 nm for 10-camphorsulfonic acid[5][6]
-
Temperature: Ambient
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the racemic mixture of the acid in the mobile phase.
-
Inject the sample onto the column and record the chromatogram.
-
The two enantiomers should elute at different retention times.
Logical Workflow for HPLC with a Chiral Mobile Phase Additive
Caption: Workflow for chiral separation by HPLC with a CMPA.
Quinine-Based Chiral Stationary Phases (CSPs)
Quinine can be chemically bonded to a solid support (e.g., silica gel) to create a chiral stationary phase. These are particularly effective for the separation of acidic compounds. The separation mechanism is typically based on anion exchange, where the protonated quinuclidine nitrogen of the quinine selector interacts with the anionic analyte.
Data Presentation: Chromatographic Separations
| Analyte | Method | Chiral Selector | Stationary Phase | Mobile Phase | Result | Reference |
| Mandelic Acid | HPLC-CMPA | Quinine | Porous Graphitic Carbon | Dichloromethane-cyclohexane (50:50) + 0.10 mM Quinine + 0.008% Acetic Acid | Successful enantiomeric separation. | [5][6] |
| 10-Camphorsulfonic Acid | HPLC-CMPA | Quinine | Porous Graphitic Carbon | Dichloromethane-cyclohexane (50:50) + 0.10 mM Quinine + 0.008% Acetic Acid | Enantiomers separated with some overlap. | [5] |
| Acidic Compounds | SFC-CSP | O-9-tert-butylcarbamate of Quinine | Silica Gel (CHIRALPAK QN-AX) | Supercritical CO2 with modifier | Effective enantiomer resolution. | [7] |
Determination of Enantiomeric Excess by NMR Spectroscopy
Quinine can be used as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess (ee) of a sample. In the presence of quinine, the enantiomers of a chiral analyte will experience different chemical environments, leading to the splitting of NMR signals that are otherwise degenerate. This allows for the integration of the signals corresponding to each enantiomer and the calculation of the ee. This method is often rapid and non-destructive.[8]
Experimental Protocol: NMR Determination of Enantiomeric Excess of N-Trifluoroacetyl Amino Acids
This protocol is based on the use of quinine for the enantiodiscrimination of N-trifluoroacetyl (TFA) derivatives of amino acids.[8]
Materials:
-
N-TFA protected amino acid sample (racemic or enantioenriched)
-
Quinine
-
Deuterated solvent (e.g., CDCl3 or C6D6)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the N-TFA amino acid derivative and dissolve it in the chosen deuterated solvent (e.g., 0.5 mL of CDCl3) in an NMR tube to a concentration of around 10-20 mM.
-
Acquire a standard 1H or 19F NMR spectrum of the sample to serve as a reference.
-
Add a sub-stoichiometric to stoichiometric amount of quinine to the NMR tube (e.g., 0.5-1.0 equivalents relative to the amino acid derivative).
-
Gently shake the NMR tube to ensure complete dissolution and complexation.
-
-
NMR Acquisition:
-
Acquire a 1H or 19F NMR spectrum of the mixture.
-
The signals corresponding to the protons or fluorine atoms near the stereocenter of the amino acid derivative should now be split into two separate signals, one for each enantiomer.
-
Optimize the spectral window and acquisition parameters to clearly resolve the two signals.
-
-
Data Analysis:
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100
-
Logical Workflow for NMR-based Enantiomeric Excess Determination
Caption: Workflow for ee determination using quinine as a CSA in NMR.
Data Presentation: NMR Enantiodiscrimination
| Analyte Class | Derivatization | Quinine as | Nucleus Observed | Solvent | Result | Reference |
| Amino Acids | N-Trifluoroacetyl | Chiral Solvating Agent | 1H, 19F | CDCl3, C6D6 | Well-differentiated signals for various amino acids. | [8] |
| Binaphthyl derivatives | None | Chiral Solvating Agent | 1H | Not specified | Successful determination of enantiomeric composition. | [9] |
| Alkylarylcarbinols | None | Chiral Solvating Agent | 1H | Not specified | Successful determination of enantiomeric composition. | [9] |
Conclusion
This compound and related quinine derivatives remain highly relevant and powerful tools in chiral separations and analysis. Their versatility as resolving agents in classical crystallization, as chiral selectors in modern chromatographic techniques, and as efficient chiral solvating agents for NMR spectroscopy makes them indispensable for researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a practical guide for the successful application of quinine in resolving and analyzing chiral molecules.
References
- 1. Quininium Malates: partial chiral discrimination via diastereomeric salt formation [scielo.org.za]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. chiraltech.com [chiraltech.com]
- 8. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Quinine Hydrobromide as a Catalyst for Enantioselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a natural product isolated from the bark of the Cinchona tree, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. The inherent chirality of the quinine molecule, coupled with the presence of multiple functional groups that can interact with substrates and reagents, makes it a privileged scaffold for inducing enantioselectivity. Quinine hydrobromide, as a salt of the parent alkaloid, provides a readily available and stable form of this catalyst. The protonated quinuclidine nitrogen in this compound is crucial for its catalytic activity, often acting as a general acid to activate electrophiles and control the stereochemical outcome of a reaction. This document provides detailed application notes and protocols for the use of quinine-based catalysts in enantioselective synthesis, with a focus on reactions where the protonated quinine scaffold is key to achieving high levels of stereocontrol.
Principle of Catalysis
The catalytic activity of protonated quinine derivatives in enantioselective transformations is generally attributed to a bifunctional activation mechanism. The protonated quinuclidine nitrogen can form a hydrogen bond with an electrophile, enhancing its reactivity and providing a chiral environment. Simultaneously, other functionalities within the quinine molecule, such as the quinoline ring or the hydroxyl group, can interact with the nucleophile, orienting it for a stereoselective attack. This cooperative action within the catalyst-substrate complex is fundamental to achieving high enantiomeric excess (ee).
Applications in Enantioselective Synthesis
While direct use of this compound as the sole catalyst is less common in the contemporary literature, which often favors more tailored quinine derivatives, the principle of using a protonated quinine structure is central to many highly efficient catalytic systems. A prime example is the enantioselective Michael addition of β-dicarbonyl compounds to α,β-unsaturated enones, where a quinine-derived primary amine is used in conjunction with an acid co-catalyst. In this system, the in-situ protonation of the quinine derivative generates the active catalytic species.
Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones
A notable application of protonated quinine-based catalysis is the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones.[1] This reaction is of significant interest as it constructs chiral synthons that are valuable in the synthesis of various bioactive molecules. The use of a 9-amino(9-deoxy)-epi-quinine catalyst in combination with an acid co-catalyst has been shown to provide the corresponding Michael adducts in high yields and with excellent enantioselectivities.[1]
Reaction Scheme:
The success of this transformation hinges on the ability of the protonated catalyst to activate the enone towards nucleophilic attack while simultaneously controlling the facial selectivity of the addition.
Data Presentation
The following table summarizes the quantitative data for the enantioselective Michael addition of dimedone to various cinnamones, as reported in the literature, using a quinine-based primary amine catalyst with salicylic acid as a co-catalyst.[1]
| Entry | Cinnamone (Substituent) | Product | Yield (%) | ee (%) |
| 1 | H | 3,4-dihydropyran derivative | 99 | 90 |
| 2 | 4-Me | 3,4-dihydropyran derivative | 99 | 92 |
| 3 | 4-OMe | 3,4-dihydropyran derivative | 95 | 91 |
| 4 | 4-F | 3,4-dihydropyran derivative | 98 | 93 |
| 5 | 4-Cl | 3,4-dihydropyran derivative | 97 | 94 |
| 6 | 4-Br | 3,4-dihydropyran derivative | 96 | 95 |
| 7 | 2-Cl | 3,4-dihydropyran derivative | 92 | 88 |
| 8 | 3-Br | 3,4-dihydropyran derivative | 94 | 92 |
Experimental Protocols
General Procedure for the Enantioselective Michael Addition of Dimedone to Cinnamones: [1]
Materials:
-
9-amino(9-deoxy)-epi-quinine (catalyst)
-
Salicylic acid (co-catalyst)
-
Dimedone (nucleophile)
-
Substituted cinnamone (electrophile)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
To a dry reaction vial under an inert atmosphere, add 9-amino(9-deoxy)-epi-quinine (0.02 mmol, 10 mol%) and salicylic acid (0.02 mmol, 10 mol%).
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the substituted cinnamone (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Add dimedone (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3,4-dihydropyran product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective Michael addition, highlighting the role of the protonated quinine-based catalyst.
References
Standard Operating Procedure for Quinine Hydrobromide Handling and Storage
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Quinine hydrobromide is an alkaloid salt derived from the bark of the cinchona tree. It is utilized in pharmaceutical research and development for its antimalarial, analgesic, and antipyretic properties.[1] Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative to minimize risks to personnel and the environment. This document outlines the standard operating procedures for the safe handling and storage of this compound in a laboratory setting.
2. Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation.[2][3]
Hazard Statement Summary:
-
H312: Harmful in contact with skin.[3]
-
H332: Harmful if inhaled.[3]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
3. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[2] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing should be worn.[2][4] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] In case of inadequate ventilation, a full-face respirator may be necessary.[2] |
4. Handling Procedures
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[2][5]
-
General Handling: Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust or aerosols.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust. Use non-sparking tools.[2]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]
5. Storage Procedures
Proper storage of this compound is crucial to maintain its stability and prevent accidental release.
| Storage Parameter | Requirement |
| Container | Store in a tightly closed container.[1][2][5] |
| Location | Store in a dry, cool, and well-ventilated place.[1][2][5] The storage area should be locked up or accessible only to authorized personnel.[2] |
| Temperature | Store at room temperature, below 40°C.[1] |
| Light | Protect from light as it may discolor upon exposure.[1][5] |
| Incompatible Materials | Store away from strong acids, strong oxidizing agents, strong bases, ammonia, alkalis, limewater, iodine, and iodides.[5][6][7] |
6. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate personnel from the immediate spill area.[2]
-
Ventilation: Ensure adequate ventilation.[2]
-
Personal Protection: Wear appropriate PPE as outlined in Section 3 before attempting to clean up the spill.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Cleanup: For solid spills, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[7] Avoid generating dust.[2] Use spark-proof tools and explosion-proof equipment.[2] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
7. First Aid Measures
-
If Swallowed: Get medical help. Rinse mouth.[2] Do not induce vomiting.[4]
-
If on Skin: Wash with plenty of water.[2] Remove contaminated clothing immediately.[2] If skin irritation or a rash occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If experiencing respiratory symptoms, get emergency medical help immediately.[2]
8. Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
Experimental Protocols
Protocol 1: Receiving and Storing this compound
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, hazard pictograms, and handling precautions.
-
Don the appropriate PPE (lab coat, safety glasses, and gloves).
-
Transport the container to the designated storage area.
-
Log the receipt of the chemical in the laboratory inventory system.
-
Store the container according to the conditions outlined in Section 5.
Protocol 2: Weighing and Dispensing this compound
-
Ensure the chemical fume hood is operational.
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
Carefully open the this compound container.
-
Using a clean, non-sparking spatula, transfer the desired amount of powder to the weigh boat. Minimize the creation of dust.
-
Securely close the primary container.
-
Record the weight and transfer the dispensed chemical to the experimental setup.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly after completing the task.
Visualizations
Caption: Workflow for Handling this compound.
Caption: this compound Spill Response Decision Tree.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C20H25BrN2O2 | CID 9822548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prisminltd.com [prisminltd.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. westliberty.edu [westliberty.edu]
- 8. phebra.com [phebra.com]
Application Note: Preparation of Quinine Hydrobromide Standard Solutions for Calibration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinine, an alkaloid originally derived from the bark of the Cinchona tree, is a crucial compound in pharmaceutical and clinical research, primarily known for its antimalarial properties.[1][2] Accurate quantification of quinine in various matrices is essential for drug development, quality control, and clinical monitoring. This requires the preparation of precise standard solutions for instrument calibration. Quinine is a highly fluorescent molecule, especially in dilute acidic solutions, making fluorimetry a sensitive analytical method.[3][4] It can also be quantified using UV-Vis spectrophotometry.[5] This application note provides a detailed protocol for the preparation of quinine hydrobromide stock and working standard solutions suitable for creating calibration curves for these analytical techniques.
Materials and Equipment
1.1 Chemicals and Reagents
-
This compound (C₂₀H₂₄N₂O₂·HBr), Purity >98%
-
Sulfuric Acid (H₂SO₄), 0.05 M or 0.1 N: A suitable diluent to ensure the protonation of quinine, which enhances its fluorescence.[3][6]
-
Dimethyl Sulfoxide (DMSO) (optional, for initial solubilization if needed).[2]
-
Deionized or Ultrapure Water
1.2 Glassware and Labware
-
100 mL and 1000 mL Class A Volumetric Flasks
-
1 mL, 5 mL, 10 mL, and 25 mL Class A Volumetric Pipettes
-
Analytical Balance (4-decimal place accuracy)
-
Beakers and Spatulas
-
Amber glass bottles for storage to protect solutions from light.[1][6]
1.3 Equipment
-
Sonicator
-
UV-Vis Spectrophotometer or Spectrofluorometer
Data Presentation
Quantitative data for the preparation of standard solutions are summarized in the tables below for clarity and reproducibility.
Table 1: Properties of Quinine and this compound
| Property | Quinine (Base) | This compound |
| Chemical Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₅BrN₂O₂ |
| Molecular Weight ( g/mol ) | 324.43[1] | 405.34[2] |
| Appearance | White crystalline solid[7] | Solid powder[2] |
| Conversion Factor | - | 1.249 (mg of Quinine HBr per mg of Quinine) |
Table 2: Preparation of 1000 ppm Quinine Stock Solution
| Parameter | Value | Notes |
| Target Analyte | Quinine | |
| Target Concentration | 1000 mg/L (1000 ppm) | |
| Salt Form Used | This compound | |
| Mass of Quinine HBr | ~124.9 mg | To yield 100.0 mg of Quinine base. |
| Solvent/Diluent | 0.05 M H₂SO₄ | |
| Final Volume | 100.0 mL | In a Class A Volumetric Flask. |
Table 3: Serial Dilution Scheme for Calibration Standards (Example)
| Standard Level | Volume of Stock (ppm) | Initial Volume (mL) | Final Volume (mL) | Final Concentration (ppm) |
| Intermediate Stock | 1000 | 10.00 | 100.0 | 100.0 |
| Working Standard 1 | 100.0 | 10.00 | 100.0 | 10.0 |
| Working Standard 2 | 10.0 | 5.00 | 10.0 | 5.0 |
| Working Standard 3 | 10.0 | 2.00 | 10.0 | 2.0 |
| Working Standard 4 | 10.0 | 1.00 | 10.0 | 1.0 |
| Working Standard 5 | 1.0 | 5.00 | 10.0 | 0.5 |
| Working Standard 6 | 1.0 | 2.00 | 10.0 | 0.2 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the preparation of this compound standard solutions.
Caption: Workflow for preparing Quinine HBr calibration standards.
Experimental Protocols
4.1 Protocol 1: Preparation of 1000 ppm Quinine Stock Solution
This protocol details the preparation of a 100 mg/L (1000 ppm) stock solution based on the concentration of the active quinine base.
-
Calculate Mass: To obtain a 1000 ppm solution of quinine, the mass of this compound must be adjusted for its molecular weight. Use the conversion factor of 1.249. For a 100 mL solution, you will need 100.0 mg of quinine, which corresponds to 124.9 mg of this compound.
-
Weighing: Accurately weigh approximately 124.9 mg of this compound using an analytical balance and record the exact mass.
-
Dissolution: Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask.
-
Add Solvent: Add approximately 70 mL of 0.05 M H₂SO₄ to the flask.[3]
-
Solubilize: Gently swirl the flask and sonicate for 5-10 minutes, or until all the solid has completely dissolved.
-
Dilute to Volume: Allow the solution to return to room temperature. Carefully add 0.05 M H₂SO₄ to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the solution to a labeled amber glass bottle and store it in a refrigerator at 2-8°C.[2] Solutions should be prepared fresh daily for best results, although they may be stable for short periods when refrigerated.[8][9]
4.2 Protocol 2: Preparation of Working Standard Solutions
This protocol describes the preparation of a series of working standards from the 1000 ppm stock solution via serial dilution. The concentration range should bracket the expected concentration of the unknown samples.
-
Prepare Intermediate Stock (100 ppm): Using a 10.00 mL volumetric pipette, transfer 10.00 mL of the 1000 ppm stock solution into a 100.0 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄ and mix thoroughly. This creates a 100 ppm intermediate stock solution.
-
Prepare 10 ppm Standard: Pipette 10.00 mL of the 100 ppm intermediate stock into a 100.0 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄ and mix. This creates a 10.0 ppm working standard.
-
Prepare Lower Concentration Standards (0.2 - 5.0 ppm): Use the 10.0 ppm or other intermediate standards to prepare a series of lower concentration solutions as outlined in Table 3. For each standard:
-
Use a calibrated volumetric pipette to transfer the required volume of the appropriate stock solution into a clean volumetric flask.
-
Dilute to the mark with 0.05 M H₂SO₄.
-
Cap and invert the flask to ensure complete mixing.
-
-
Blank Solution: Use the 0.05 M H₂SO₄ diluent as the calibration blank.[10]
Analytical Measurement
Once prepared, the standards should be analyzed promptly.
-
For Fluorescence Spectroscopy: Measure the fluorescence intensity of the blank and each standard. Quinine exhibits strong fluorescence with excitation maxima around 250 nm and 350 nm, and an emission maximum around 450 nm in acidic solution.[3][4]
-
For UV-Vis Spectrophotometry: Measure the absorbance of the blank and each standard. An absorbance wavelength of approximately 347.5 nm is commonly used.[10]
A calibration curve is constructed by plotting the instrument response (fluorescence intensity or absorbance) against the known concentrations of the standard solutions. The linearity of this curve (R² > 0.99) is critical for the accurate quantification of unknown samples.[10][11]
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle sulfuric acid with care in a well-ventilated area or fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and sulfuric acid before use.
-
Protect quinine solutions from light to prevent degradation.[1]
References
- 1. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Stability, compatibility and plasticizer extraction of quinine injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. researchgate.net [researchgate.net]
Quinine hydrobromide for the synthesis of chiral pharmaceutical intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[1] This is largely due to their rigid chiral scaffold, which provides a well-defined stereochemical environment for a variety of chemical transformations. Quinine hydrobromide, a salt of quinine, is often used as a precursor for the synthesis of these catalysts or, in some cases, as a catalyst itself. This document provides an overview of the applications of quinine-derived catalysts in the synthesis of chiral pharmaceutical intermediates, along with detailed experimental protocols for key reactions.
The bifunctional nature of many quinine-derived catalysts, often incorporating a hydrogen-bond donor moiety (like a thiourea or squaramide group) in addition to the basic quinuclide nitrogen, allows for the simultaneous activation of both the nucleophile and the electrophile. This dual activation is crucial for achieving high levels of stereocontrol in a wide range of reactions, including Michael additions, aldol reactions, and cycloadditions.[1][2]
Applications in the Synthesis of Chiral Pharmaceutical Intermediates
Quinine-derived organocatalysts have proven to be invaluable tools for the enantioselective synthesis of a diverse array of chiral building blocks used in drug development. Their ability to catalyze reactions with high stereoselectivity under mild conditions makes them an attractive alternative to metal-based catalysts.
Key applications include:
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Quinine-derived thiourea and squaramide catalysts have been extensively used to control the stereochemistry of this reaction, providing chiral ketones, esters, and phosphonates with high enantiomeric excess. These products are versatile intermediates for the synthesis of various pharmaceuticals.[1][3]
-
Enantioselective Aldol Reactions: The aldol reaction is another cornerstone of organic synthesis. Quinine-derived catalysts can promote the asymmetric aldol reaction between aldehydes and ketones, yielding chiral β-hydroxy carbonyl compounds. These motifs are prevalent in many natural products and drug molecules.[4]
-
Synthesis of Chiral Amines and Amino Acids: Chiral amines and unnatural α-amino acids are critical components of many pharmaceuticals. Quinine-derived phase-transfer catalysts and bifunctional catalysts have been successfully employed in the asymmetric synthesis of these compounds, for instance, through the alkylation of glycine imines.[5]
-
Cycloaddition Reactions: Quinine-based catalysts have also been utilized in asymmetric cycloaddition reactions, such as [4+2] cycloadditions, to construct complex cyclic structures with multiple stereocenters. These scaffolds are often found in biologically active molecules.[6]
Experimental Protocols
Asymmetric Michael Addition of α-Nitrophosphonates to Enones Catalyzed by a Quinine-Derived Thiourea
This protocol describes the enantioselective conjugate addition of diethyl α-nitrophosphonate to chalcone, a reaction that yields a chiral α-nitrophosphonate, a valuable intermediate for the synthesis of α-aminophosphonates.
Reaction Scheme:
Caption: Catalytic cycle of a bifunctional quinine-derived thiourea catalyst.
Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for asymmetric organocatalysis.
Conclusion
This compound and its derivatives are versatile and powerful tools in the field of asymmetric synthesis, enabling the efficient production of a wide range of chiral pharmaceutical intermediates. The development of bifunctional catalysts derived from quinine has significantly advanced the field of organocatalysis, offering high levels of stereocontrol under mild and environmentally friendly conditions. The protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development, facilitating the application of these powerful catalysts in the synthesis of complex chiral molecules.
References
- 1. dovepress.com [dovepress.com]
- 2. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of quinine hydrobromide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of quinine hydrobromide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a specific organic solvent?
A1: Poor solubility of this compound can be attributed to several factors:
-
Solvent Polarity: this compound is a salt and thus has ionic character, but the large quinine molecule also has significant non-polar regions. Its solubility is a complex interplay between the polarity of the solvent and the molecule itself. A solvent may be too polar or too non-polar to effectively solvate both the ionic and organic parts of the molecule.
-
Temperature: The solubility of most solids, including this compound, is temperature-dependent. The ambient temperature of your laboratory may not be sufficient to achieve the desired concentration.
-
pH of the Solution: Although less of a factor in anhydrous organic solvents, residual water and the acidic or basic nature of the solvent or impurities can influence the ionization state of the this compound and thus its solubility.
-
Solid-State Properties: The crystalline form (polymorphism) of your this compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in how easily they dissolve.
-
Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can affect solubility. The presence of residual water in the solvent can also play a significant role.
Q2: What is the general solubility profile of this compound in organic solvents?
A2: Quinine, as a free base, is generally more soluble in organic solvents like chloroform and ethanol than in water. Its salts, including the hydrobromide, are typically more water-soluble. However, this compound can still be dissolved in certain organic solvents, particularly polar protic solvents like alcohols. It may also show some solubility in polar aprotic solvents like DMSO. A mixture of solvents, such as chloroform and ethanol, can also be effective.
Q3: How can I improve the solubility of this compound in my chosen solvent?
A3: Several techniques can be employed to enhance the solubility of this compound:
-
Heating: Gently warming the solvent while stirring can significantly increase the solubility of many compounds.
-
Using a Co-solvent: If this compound is poorly soluble in a non-polar solvent, adding a polar co-solvent like ethanol can improve solubility. Conversely, for a very polar solvent, a less polar co-solvent might be beneficial.
-
Sonication: Applying ultrasonic energy can help to break down the crystal lattice and enhance the dissolution rate.
-
pH Adjustment (in aqueous or protic systems): If your organic solvent system contains some water, adjusting the pH can influence solubility. Quinine salts are generally more soluble in acidic conditions.
Q4: Is there a recommended solvent for dissolving this compound?
A4: The ideal solvent depends on the specific application. For many laboratory purposes, ethanol or methanol are good starting points due to their polarity and ability to form hydrogen bonds. For less polar applications, a mixture of chloroform and ethanol is often used. It is always recommended to perform a small-scale solubility test with a few candidate solvents to determine the most suitable one for your experiment.
Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| Quinine (base) | Ethanol | ~30 mg/mL | Not Specified |
| DMSO | ~30 mg/mL | Not Specified | |
| Dimethylformamide | ~30 mg/mL | Not Specified | |
| Chloroform | 1 g in 1.2 mL | Not Specified | |
| Ethanol | 1 g in 0.8 mL | Not Specified | |
| Ether | 1 g in 250 mL | Not Specified | |
| Quinine Hydrochloride | Ethanol (95%) | Freely Soluble | Not Specified |
| Chloroform | Freely Soluble (when dried) | Not Specified | |
| Quinine Sulfate | Ethanol | 8.3 mg/mL | 25 |
| Chloroform/Ethanol (2:1) | Freely Soluble | Not Specified | |
| This compound | DMSO | May be soluble | Not Specified |
| Ethanol | May be soluble | Not Specified | |
| Water | May be soluble | Not Specified |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility.
Problem: this compound is not dissolving or is only partially dissolving.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, DMSO)
-
Vortex mixer
-
Small test tubes or vials
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Freely Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Slightly Soluble: Only a small amount of the solid dissolves.
-
Insoluble: No apparent dissolution of the solid.
-
-
If the compound does not dissolve at room temperature, gently warm the test tube in a water bath (do not exceed the boiling point of the solvent) and observe any changes in solubility.
-
Record your observations for each solvent.
Protocol 2: Quantitative Determination of Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand at the set temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a syringe filter compatible with the solvent.
-
Dilute the sample accurately with the same solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Technical Support Center: Optimizing Quinine Hydrobromide Catalyzed Reactions
Welcome to the technical support center for quinine hydrobromide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what types of reactions does it catalyze?
A1: this compound is the hydrobromide salt of quinine, a naturally occurring cinchona alkaloid. It is a versatile chiral organocatalyst widely used in asymmetric synthesis to produce enantiomerically enriched products. It is particularly effective in catalyzing a variety of reactions, including but not limited to:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Aldol Reactions: The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound.[1][2]
-
Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile.[3]
-
Desymmetrization of Meso Compounds: The enantioselective transformation of a meso compound into a chiral product.
Q2: How does this compound act as a catalyst?
A2: Quinine possesses multiple functional groups that can participate in catalysis. The quinuclidine nitrogen is basic and can act as a Brønsted base to deprotonate a pronucleophile, forming a reactive nucleophile. The hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen bond donor to activate the electrophile. The quinoline ring system can also engage in π-π stacking interactions with the substrates, which can influence the stereochemical outcome of the reaction.[4][5] This multifunctional nature allows for a well-organized transition state, leading to high levels of stereoselectivity.
Q3: What are the key parameters to consider when optimizing a this compound catalyzed reaction?
A3: The success of a this compound catalyzed reaction is highly dependent on several parameters. Key factors to consider for optimization include:
-
Solvent: The polarity and proticity of the solvent can significantly impact reaction rate and enantioselectivity.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[6]
-
Catalyst Loading: The amount of catalyst used can affect the reaction rate and, in some cases, the enantioselectivity.
-
Substrate Concentration: The concentration of reactants can influence the reaction kinetics.
-
Additives: The presence of co-catalysts or additives, such as acids or bases, can sometimes enhance the catalytic activity and stereoselectivity.
Q4: Are there any known stability issues with this compound?
A4: Quinine and its derivatives can be susceptible to degradation under certain conditions. Exposure to high temperatures can lead to the conversion of quinine into its structural isomers.[7] Additionally, like many organic catalysts, it can be sensitive to strong oxidizing or reducing agents. It is recommended to store this compound in a cool, dark, and dry place.
Troubleshooting Guide
This guide addresses common problems encountered during this compound catalyzed reactions in a question-and-answer format.
Problem 1: Low or no product yield.
-
Q: My reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?
-
A:
-
Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen conditions. Consider screening different solvents, as the catalyst's solubility and activity can be highly solvent-dependent.[8][9] In some cases, the addition of a co-catalyst might be necessary to enhance the catalyst's basicity or acidity.
-
Low Reaction Temperature: While lower temperatures often improve enantioselectivity, they can also significantly slow down the reaction rate.[6] Try running the reaction at a slightly higher temperature to see if the yield improves.
-
Poor Substrate Reactivity: The electrophile or nucleophile may not be sufficiently activated. For instance, in Michael additions, more electron-deficient enones are generally more reactive.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.
-
-
Problem 2: Low enantioselectivity (ee).
-
Q: I am obtaining the desired product, but the enantiomeric excess (ee) is low. How can I improve it?
-
A:
-
Reaction Temperature is Too High: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature is a common strategy to improve ee.[6]
-
Incorrect Solvent Choice: The solvent plays a crucial role in the organization of the transition state. A systematic screening of solvents with varying polarities and coordination abilities is recommended. Non-polar, aprotic solvents often favor higher enantioselectivity.
-
Catalyst Aggregation: At higher concentrations, the catalyst may aggregate, leading to a decrease in enantioselectivity. Try running the reaction at a lower catalyst loading.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. Lowering the reaction temperature can help to suppress the uncatalyzed reaction.
-
Water Content: Traces of water in the reaction mixture can interfere with the hydrogen bonding network in the transition state, leading to lower ee. Ensure all reagents and solvents are anhydrous.
-
-
Problem 3: Formation of side products.
-
Q: My reaction is producing significant amounts of side products. What can I do?
-
A:
-
Substrate Decomposition: The substrates may be unstable under the reaction conditions. Consider lowering the reaction temperature or using milder reaction conditions.
-
Side Reactions of the Catalyst: While rare, the catalyst itself could potentially promote side reactions. Analyze the side products to understand their origin.
-
Retro-Aldol or Retro-Michael Reaction: For aldol and Michael reactions, the reverse reaction can sometimes occur, leading to a mixture of products. Optimizing the reaction time and temperature can help to minimize these reverse reactions.
-
-
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effect of different reaction parameters on the outcome of typical quinine-catalyzed reactions, based on literature data.
Table 1: Effect of Solvent on a Quinine-Catalyzed Asymmetric Michael Addition
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 92 |
| 2 | THF | 99 | 90 |
| 3 | Dichloromethane | 78 | 88 |
| 4 | Diethyl Ether | 65 | 91 |
| 5 | Diethyl Carbonate | 90 | 85 |
Data is illustrative and based on trends reported in the literature.[4][6]
Table 2: Effect of Temperature on a Quinine-Catalyzed Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 (Room Temp) | 95 | 80 |
| 2 | 0 | 92 | 91 |
| 3 | -20 | 85 | 95 |
| 4 | -40 | 70 | >99 |
Data is illustrative and based on trends reported in the literature.[6]
Table 3: Effect of Catalyst Loading on a this compound Catalyzed Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1 | 60 | 90 |
| 2 | 5 | 92 | 91 |
| 3 | 10 | 95 | 91 |
| 4 | 20 | 95 | 89 |
Data is illustrative and based on trends reported in the literature.[10][11][12]
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Asymmetric Michael Addition
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (5-10 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, THF, or dichloromethane).
-
Reagent Addition: Add the Michael donor (1.2 equivalents) to the solution and stir for 10 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Initiation: Add the Michael acceptor (1.0 equivalent) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or supercritical fluid chromatography (SFC).
Protocol 2: General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound (10-20 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent and the aldehyde (1.0 equivalent). Cool the mixture to the desired temperature (e.g., -20 °C or -40 °C).
-
Initiation: Add the ketone (2.0-5.0 equivalents) to the reaction mixture.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the aldol product by NMR and chiral HPLC, respectively.
Visualizations
Caption: A workflow for optimizing this compound catalyzed reactions.
Caption: Bifunctional activation mechanism of this compound.
References
- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quinine-Promoted, Enantioselective Boron-Tethered Diels-Alder Reaction by Anomeric Control of Transition-State Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 9. ajms.iq [ajms.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. interesjournals.org [interesjournals.org]
Technical Support Center: Optimizing Enantioselectivity in Quinine-Catalyzed Reactions
Welcome to the technical support center for quinine-catalyzed asymmetric reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My quinine-catalyzed reaction is showing poor enantioselectivity (low % ee). What are the most common factors I should investigate?
A1: Poor enantioselectivity in quinine-catalyzed reactions can stem from several factors. The primary areas to investigate are the catalyst structure and purity, the reaction solvent, the reaction temperature, and the nature of the substrate itself. Often, a systematic optimization of these parameters is necessary to achieve high enantiomeric excess (% ee). For instance, modifications to the C9 position of the cinchona alkaloid, such as introducing urea, thiourea, or squaramide functionalities, have been shown to significantly enhance enantioselectivity in various reactions.[1] Additionally, the choice of solvent can have a profound impact, as it can influence the transition state stabilization through interactions like hydrogen bonding and π-π stacking.[2]
Q2: How does the structure of the quinine catalyst derivative affect enantioselectivity?
A2: The structure of the quinine catalyst, particularly the substituent at the C9 position, plays a crucial role in determining enantioselectivity. The hydroxyl group at C9 can be modified to create a range of derivatives, including primary amines, ureas, thioureas, and squaramides, which act as bifunctional catalysts.[1] These modifications can enhance the catalyst's ability to activate the substrate and control the stereochemical outcome of the reaction. For example, quinine-derived thiourea catalysts are highly efficient in various Michael additions.[1] The steric and electronic properties of substituents on the quinuclidine nitrogen also significantly impact selectivity.[3][4] Larger substituents on the quinuclidinium nitrogen have been found to be more selective.[3][4]
Q3: Can the choice of solvent dramatically alter the enantiomeric excess (% ee)?
A3: Yes, the solvent is a critical parameter. Solvents can influence the conformation of the catalyst-substrate complex and stabilize the transition state, directly impacting enantioselectivity. For example, in quinine-catalyzed asymmetric Michael additions of malononitriles to enones, diethyl carbonate has been shown to be a suitable and sustainable solvent, with π-π stacking interactions between the catalyst and substrates being important for asymmetric induction.[2] In other cases, solvents like tetrahydrofuran (THF) have been found to be optimal.[5] The effect of the solvent can sometimes be counterintuitive, and screening a range of solvents with varying polarities and coordinating abilities is often a necessary step in optimizing a reaction.[5][6]
Q4: What is the expected effect of reaction temperature on enantioselectivity?
A4: Generally, lowering the reaction temperature is a common strategy to improve enantioselectivity.[7][8] Lower temperatures can enhance the energy difference between the diastereomeric transition states, leading to a higher preference for one enantiomer. However, this is not always the case, and in some instances, higher temperatures have been observed to yield better enantioselectivity, a phenomenon attributed to changes in the rate-determining step.[9] It is crucial to experimentally determine the optimal temperature for a specific reaction.
Q5: My enantioselectivity is inconsistent between batches. What could be the cause?
A5: Inconsistent enantioselectivity can be due to several factors, including catalyst purity and degradation, presence of moisture, and variations in reagent quality. Cinchona alkaloids can be susceptible to degradation, so proper storage and handling are important. It is also possible that a racemic or competing catalytic cycle is interfering with the desired asymmetric pathway.[10] Ensuring the use of freshly purified reagents and anhydrous solvents can help improve reproducibility.
Troubleshooting Guide
This guide provides a structured approach to addressing poor enantioselectivity in your quinine-catalyzed reactions.
Problem: Low Enantiomeric Excess (% ee)
Caption: Troubleshooting workflow for addressing poor enantioselectivity.
Step-by-Step Troubleshooting:
-
Verify Catalyst Integrity and Structure:
-
Purity: Ensure the quinine catalyst is pure and has not degraded. Use techniques like NMR or chiral HPLC to verify its integrity.
-
Catalyst Structure: The choice of the Cinchona alkaloid derivative is paramount. If one pseudoenantiomer (e.g., quinine-derived) gives poor results, the other (e.g., quinidine-derived) may provide significantly better enantioselectivity.[11] Consider synthesizing or purchasing derivatives with different C9 substituents (e.g., thiourea, squaramide) as these can dramatically improve performance.[1]
-
-
Solvent Screening:
-
Impact of Solvent: The solvent plays a critical role in the reaction's stereochemical outcome.[6] A solvent screen is a high-impact optimization step.
-
Recommended Solvents: Test a range of solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and dioxane.[5] For greener chemistry, consider alternatives like diethyl carbonate.[2]
-
-
Temperature Optimization:
-
General Trend: In many cases, reducing the reaction temperature leads to higher enantioselectivity.[7]
-
Procedure: Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C) and analyze the effect on % ee. Be aware that in some systems, an unusual inverse temperature effect can be observed.[9]
-
-
Substrate Evaluation:
-
Electronic and Steric Effects: The electronic properties of the substrate can influence its interaction with the catalyst. For example, more electron-donating substituents on a substrate have been shown to increase enantioselectivity in certain reactions by promoting tighter binding to the catalyst.[10] The steric bulk of the substrate can also be a limiting factor.[12]
-
-
Use of Additives or Co-catalysts:
-
Acidic/Basic Co-catalysts: In some reactions, particularly those involving primary amine derivatives of quinine, the addition of an acid co-catalyst is necessary to form the active catalytic species.[7][12] The nature and stoichiometry of the co-catalyst can significantly impact the reaction outcome.
-
Data and Protocols
Table 1: Effect of Solvent on Enantioselectivity in a Sulfa-Michael Addition
| Entry | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 1 | 99 | 52 |
| 2 | CH2Cl2 | 1 | 99 | 55 |
| 3 | THF | 24 | 99 | 60 |
| 4 | Dioxane | 24 | 99 | 63 |
| 5 | Hexane | 24 | 10 | 6 |
Reaction Conditions: trans-chalcone (0.10 mmol), naphthalene-1-thiol (0.20 mmol), and catalyst (2 mol %) in 0.5 mL of solvent at room temperature. Data synthesized from a study on bifunctional cinchona/sulfonamide organocatalysts.[5]
Table 2: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol %) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 1 | 99 | 62 |
| 2 | 5 | 1 | 99 | 62 |
| 3 | 2 | 24 | 99 | 60 |
| 4 | 1 | 24 | 99 | 59 |
| 5 | 0.5 | 48 | 99 | 58 |
| 6 | 0.1 | 72 | <5 | - |
Reaction Conditions: trans-chalcone (0.10 mmol), naphthalene-1-thiol (0.20 mmol) in THF (0.5 mL) at room temperature. Data synthesized from a study on bifunctional cinchona/sulfonamide organocatalysts.[5]
Experimental Protocol: General Procedure for a Quinine-Catalyzed Michael Addition
-
To a stirred solution of the Michael acceptor (1.0 equiv) and the quinine-based catalyst (0.01-0.2 equiv) in the chosen anhydrous solvent (e.g., toluene, THF) at the desired temperature (e.g., -20 °C to room temperature), add the Michael donor (1.0-1.5 equiv).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizing Reaction Pathways
Proposed Catalytic Cycle for a Quinine-Thiourea Catalyzed Michael Addition
Caption: Generalized catalytic cycle for a bifunctional quinine-thiourea catalyst.
This technical support guide provides a starting point for addressing challenges with enantioselectivity in quinine-catalyzed reactions. For more in-depth information, consulting the primary literature is highly recommended.
References
- 1. dovepress.com [dovepress.com]
- 2. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in quinine hydrobromide mediated synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during quinine hydrobromide mediated synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of quinine and its salts like hydrobromide?
A1: The most prevalent side reactions include:
-
Lack of Stereoselectivity: Formation of diastereomers such as quinidine (the C8/C9 epimer of quinine), epi-quinine, and epi-quinidine is a significant issue. This often occurs during the reduction of the ketone precursor (quininone).[1][2]
-
Isomerization: Under basic conditions, quininone can isomerize to quinidinone through an enol intermediate, leading to the formation of quinidine upon reduction.[1][3]
-
Oxidation: The tertiary amine of the quinuclidine ring can be oxidized to form quinine N-oxide. Further oxidation of the secondary alcohol at the C9 position can yield a ketone.[4][5]
-
Epimerization: During certain steps like aldol reactions, rapid epimerization at the C8 position can occur, compromising the stereochemical integrity of the product.[6]
-
Protecting Group-Related Byproducts: Certain protecting groups can participate in unwanted side reactions. For instance, mesitoate esters can be deprotonated under basic conditions, leading to byproducts.[7]
-
Dimerization: The quinoline moiety can sometimes dimerize, reducing the yield of the desired product.[8]
Q2: How can I improve the diastereoselectivity of the reduction step to favor quinine over quinidine?
A2: Achieving high diastereoselectivity in the reduction of quininone is crucial. While early methods using powdered aluminum resulted in a mixture of diastereomers, modern stereoselective synthesis strategies offer better control.[1][2] Consider employing chiral reducing agents or catalyst systems that favor the formation of the desired quinine stereoisomer. The choice of reducing agent and reaction conditions is critical.
Q3: What causes the formation of oxidation byproducts, and how can I prevent them?
A3: Oxidation byproducts like quinine N-oxide and the C9-ketone are typically formed in the presence of oxidizing agents.[4][5] To minimize these side reactions:
-
Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially if sensitive reagents are used.
-
Avoid unnecessarily high temperatures, which can promote oxidation.
-
Use purified, oxygen-free solvents.
-
If an oxidation step is part of the synthesis, carefully control the stoichiometry of the oxidizing agent and the reaction time.
Q4: Is it possible to convert unwanted diastereomers back to quinine?
A4: The interconversion of quinine and its diastereomers can be complex. While the isomerization of quininone and quinidinone is possible under basic conditions, the conversion of the final alcohol products (quinine and quinidine) is more challenging and may require a multi-step process involving oxidation to the ketone followed by a stereoselective reduction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Quinine; High Yield of Quinidine | 1. Non-stereoselective reduction of quininone.2. Isomerization of quininone to quinidinone under basic conditions.[1][3] | 1. Employ a stereoselective reducing agent or catalytic system.2. Carefully control the pH and temperature during the reaction to minimize isomerization. Avoid prolonged exposure to strong bases. |
| Presence of Quinine N-oxide in the Product | Unwanted oxidation of the quinuclidine nitrogen.[4] | 1. Conduct the reaction under an inert atmosphere.2. Use degassed solvents.3. Avoid excessive heat. |
| Formation of C9-Ketone Byproduct | Oxidation of the C9 secondary alcohol.[4] | 1. Use mild reaction conditions.2. If an oxidation is intended for another part of the molecule, select a reagent that is selective for the target functional group over the secondary alcohol. |
| Mixture of Epimers at C8 | Epimerization during base- or acid-catalyzed steps.[6] | 1. For reactions sensitive to epimerization, consider in-situ derivatization to lock the stereochemistry before proceeding.[6]2. Optimize reaction time and temperature to minimize exposure to conditions that promote epimerization. |
| Byproducts from Protecting Groups | The protecting group is not stable under the reaction conditions.[7] | 1. Select a protecting group that is robust to the reaction conditions.2. For example, if basic conditions are required, avoid base-labile protecting groups. |
Experimental Protocols
Protocol 1: Stereoselective Reduction (Conceptual)
This protocol outlines a conceptual approach for the stereoselective reduction of quininone to minimize the formation of quinidine.
-
Preparation: Dissolve quininone in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) to enhance stereoselectivity.
-
Reducing Agent Addition: Slowly add a solution of a stereoselective reducing agent (e.g., a chiral borane reagent or a metal hydride modified with a chiral ligand). The choice of reagent is critical and should be based on literature precedents for similar substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., methanol or a saturated aqueous solution of ammonium chloride) at low temperature.
-
Work-up and Purification: Allow the mixture to warm to room temperature, and perform an appropriate aqueous work-up. The crude product should be purified by column chromatography to separate quinine from any remaining starting material and diastereomeric byproducts.
Data Presentation
Table 1: Hypothetical Comparison of Reduction Methods for Quininone
| Reduction Method | Reducing Agent | Temperature (°C) | Quinine:Quinidine Ratio (Diastereomeric Ratio) | Isolated Yield of Quinine (%) |
| A (Non-selective) | Aluminum Powder | 25 | 1:1 | 45 |
| B (Optimized) | Chiral Borane Reagent | -78 | >10:1 | 85 |
Note: This table is for illustrative purposes and the values are hypothetical, based on the general understanding that stereoselective methods provide higher yields of the desired isomer.
Visualizations
Caption: Common side reaction pathways in quinine synthesis.
Caption: A troubleshooting workflow for optimizing quinine synthesis.
References
- 1. Total Synthesis of Quinine by Woodward, Williams [organic-chemistry.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The oxidation reaction of quinine by potassium permanganate (KMnO4) | Jurnal Sains Teh dan Kina [tcrjournal.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Organocatalyst-mediated five-pot synthesis of (–)-quinine - PMC [pmc.ncbi.nlm.nih.gov]
Photostability issues of quinine hydrobromide under UV irradiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of quinine hydrobromide under UV irradiation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the photostability of this compound?
A1: this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to a loss of potency of the active pharmaceutical ingredient (API) and the formation of potentially toxic degradation products. The quinoline moiety of the quinine molecule is a primary site of photochemical activity.[1][2] Understanding the photodegradation pathway and kinetics is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound.
Q2: What are the typical photodegradation products of quinine?
A2: While specific studies on the comprehensive identification of this compound photodegradation products are not extensively detailed in publicly available literature, studies on quinine and similar quinoline-containing compounds like hydroxychloroquine suggest several potential degradation pathways.[3] These can include oxidation of the vinyl group, modifications to the quinoline ring, and cleavage of the molecule. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are essential for the separation and identification of these photoproducts.[3][4][5][6] Common degradation products for similar compounds have included N-dealkylated and N-oxidized derivatives, as well as products of ring modifications.[3]
Q3: What factors can influence the rate of photodegradation of this compound?
A3: Several factors can significantly impact the rate of photodegradation:
-
pH of the solution: The pH can affect the electronic structure and, therefore, the photosensitivity of the quinine molecule.[2]
-
Solvent: The polarity and type of solvent can influence the degradation pathway and kinetics.
-
Presence of Oxygen: The presence of oxygen can lead to photo-oxidative degradation pathways, potentially generating reactive oxygen species (ROS) that accelerate degradation.
-
Intensity and Wavelength of UV Radiation: Higher intensity and shorter wavelengths (UVC vs. UVA) of UV light generally lead to faster degradation.
-
Presence of Photosensitizers or Quenchers: Other molecules in the formulation can either promote (photosensitizers) or inhibit (quenchers) the photodegradation process.
Q4: How can I monitor the photodegradation of this compound in my experiments?
A4: The most common method for monitoring the photodegradation of this compound is through stability-indicating HPLC methods with UV detection.[7][8][9][10] A typical approach involves:
-
Developing an HPLC method that can separate the parent this compound peak from its degradation products.
-
Exposing a solution of this compound to a controlled UV light source.
-
Injecting samples at various time points into the HPLC system.
-
Quantifying the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time to determine the degradation kinetics.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible photodegradation results.
-
Possible Cause 1: Fluctuations in UV lamp intensity.
-
Solution: Ensure the UV lamp output is stable and calibrated. Use a validated chemical actinometric system, such as a quinine monohydrochloride dihydrate solution, to monitor the integrated near-ultraviolet energy exposure.[1][11][12][13][14] According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[1][11][14][15]
-
-
Possible Cause 2: Temperature variations in the photostability chamber.
-
Solution: Use a temperature-controlled photostability chamber and include a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.[14]
-
-
Possible Cause 3: Inconsistent sample preparation or presentation.
-
Solution: Ensure a consistent concentration, solvent, and pH for all samples. The geometry of the sample container and its material (e.g., quartz cuvettes for maximum UV transmission) should be standardized.[14]
-
Issue 2: Difficulty in separating degradation products from the parent peak in HPLC.
-
Possible Cause 1: Suboptimal HPLC method.
-
Solution: Method development and optimization are crucial. Experiment with different mobile phase compositions (e.g., varying the ratio of organic solvent to buffer), pH of the mobile phase, and different column chemistries (e.g., C18, phenyl-hexyl). A gradient elution may be necessary to achieve adequate separation of all peaks.[16]
-
-
Possible Cause 2: Co-elution of impurities.
-
Solution: Use a high-purity starting material for your experiments. Analyze a sample of the unexposed this compound to identify any pre-existing impurities. A photodiode array (PDA) detector can help assess peak purity.
-
Issue 3: Identification of unknown degradation product peaks.
-
Possible Cause: Lack of appropriate analytical techniques.
-
Solution: Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) for the identification of unknown peaks. The mass-to-charge ratio (m/z) and fragmentation patterns obtained from MS/MS analysis can provide structural information about the degradation products.[3][4][5][6] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.
-
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound Solution
This protocol is a general guideline for conducting a forced photodegradation study as recommended by ICH Q1B.[1][17][18]
1. Materials:
- This compound
- HPLC-grade solvent (e.g., methanol, acetonitrile, water)
- Buffer solution (e.g., phosphate buffer) to maintain a constant pH
- Quartz cuvettes or other UV-transparent containers
- Photostability chamber with a calibrated UV light source (UVA and/or UVC)
- Validated HPLC-UV or HPLC-PDA system
- Dark control sample container (e.g., amber vial)
2. Procedure:
- Prepare a stock solution of this compound of known concentration in the desired solvent or buffer system.
- Transfer aliquots of the stock solution into UV-transparent containers for UV exposure and into a dark control container.
- Place the samples in the photostability chamber. Position them to ensure uniform light exposure.
- Expose the samples to a controlled dose of UV radiation. The exposure can be continuous or for fixed time intervals.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the exposed sample and the dark control.
- Analyze the samples immediately by a validated, stability-indicating HPLC method.
- Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
3. Data Analysis:
- Calculate the percentage of degradation of this compound at each time point relative to the initial concentration (time 0).
- Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).
- Calculate the relative percentage of each degradation product.
Protocol 2: HPLC Analysis of this compound and its Photodegradation Products
This is a representative HPLC method that can be used as a starting point for analysis. Method validation is essential.[8][9][10]
1. HPLC System:
- A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Monitor at the UV absorbance maximum of quinine (e.g., around 230 nm and 330 nm) and use a PDA detector to scan a wider range to detect degradation products with different chromophores.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Dilute the samples withdrawn from the photodegradation study with the initial mobile phase to an appropriate concentration within the linear range of the method.
Data Presentation
Table 1: Hypothetical Photodegradation Kinetics of this compound under UVA Irradiation
| Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 95.2 | 2.5 | 1.1 |
| 2 | 90.5 | 4.8 | 2.3 |
| 4 | 81.9 | 9.1 | 4.5 |
| 8 | 67.0 | 18.2 | 8.9 |
| 24 | 34.8 | 35.5 | 17.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on specific experimental conditions.
Visualizations
Caption: Experimental workflow for a photostability study of this compound.
Caption: Troubleshooting logic for inconsistent photodegradation results.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 7. A simple and rapid method for the estimation of quinine using reversed-phase high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 11. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. iagim.org [iagim.org]
- 16. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Overcoming matrix effects in HPLC analysis of quinine hydrobromide
Welcome to our dedicated support center for the HPLC analysis of quinine hydrobromide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a special focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the HPLC analysis of quinine?
A1: Matrix effects in HPLC refer to the alteration of the analytical signal of the target analyte (quinine) due to the co-eluting of other components from the sample matrix (e.g., plasma, urine, or pharmaceutical formulations). These effects can manifest as either ion suppression or enhancement in mass spectrometry detection, or as interfering peaks and baseline instability with UV detection.[1][2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1]
Q2: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my quinine peak. What are the likely causes and solutions?
A2: Poor peak shape in HPLC analysis of quinine can stem from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Residual silanol groups on C18 columns can interact with the basic quinine molecule, causing peak tailing. Adding a competitor, like triethylamine, to the mobile phase or using a base-deactivated column can mitigate this.[3][4]
-
Column Void or Contamination: A void at the column inlet or contamination can cause peak splitting or distortion.[5] Back-flushing the column or replacing it may be necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of quinine. An unstable pH can lead to inconsistent peak shapes. Ensure the mobile phase is adequately buffered.
Q3: My quinine peak is not being detected or the response is very low. What should I check?
A3: A lack of response or low signal for the quinine peak can be due to several issues:
-
Incorrect Wavelength: Ensure your UV detector is set to an appropriate wavelength for quinine, typically around 232 nm, 254 nm, or 330 nm, depending on the mobile phase and desired sensitivity.[3][6] For fluorescence detection, excitation and emission wavelengths of approximately 325 nm and 375 nm, respectively, have been used.[7]
-
Sample Degradation: Quinine can be susceptible to degradation under certain conditions. Ensure proper sample storage and handling.
-
Severe Matrix Suppression: In LC-MS/MS, co-eluting matrix components can severely suppress the ionization of quinine.[1][2] Improving sample cleanup is crucial.
-
System Issues: Check for leaks, incorrect mobile phase composition, or a faulty detector lamp.
Q4: How can I improve the retention and resolution of my quinine peak?
A4: To enhance retention and resolution:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention time on a reversed-phase column.[8]
-
Mobile Phase pH: The retention of quinine, a basic compound, is highly dependent on the mobile phase pH. Operating at a pH where quinine is ionized can reduce retention on a C18 column. Experiment with different pH values to find the optimal separation.
-
Column Chemistry: Consider using a different column chemistry, such as a phenyl-hydride column, which can offer different selectivity for aromatic compounds like quinine.[4]
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects are a significant challenge in the analysis of quinine in complex biological matrices. The following guide provides a systematic approach to identifying and mitigating these effects.
Step 1: Identifying Matrix Effects
The first step is to determine if matrix effects are present. A common method is the post-extraction spike analysis.
Experimental Workflow for Identifying Matrix Effects
Caption: Workflow for the identification of matrix effects.
Step 2: Mitigation Strategies
If significant matrix effects are identified, the following strategies can be employed to minimize their impact.
Logical Relationship of Mitigation Strategies
Caption: Strategies to mitigate matrix effects in HPLC analysis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Quinine from Plasma
This protocol is designed to effectively remove interfering matrix components from plasma samples prior to HPLC analysis.[9][10]
-
Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 250 µL of plasma, add an internal standard (e.g., quinidine).[11] Vortex the sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the quinine and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Quinine from Biological Fluids
LLE is a classic technique for sample cleanup that partitions the analyte of interest into an immiscible organic solvent.[11][12]
-
Sample Preparation: To 250 µL of the biological sample (e.g., plasma), add an internal standard.
-
Basification: Add 1 mL of 1 M NaOH to basify the sample. Vortex for 5 seconds.[11]
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., toluene-butanol 75:25 v/v or chloroform).[11][12] Mix thoroughly by vortexing or mechanical tumbling for 30 minutes.
-
Phase Separation: Centrifuge the mixture at 1,000 g for 30 minutes to separate the aqueous and organic layers.[11]
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 37°C.[11] Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Quantitative Data Summary
The following tables summarize key performance characteristics of various methods for quinine analysis, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects.
Table 1: Recovery of Quinine Using Different Extraction Methods
| Sample Matrix | Extraction Method | Recovery (%) | Reference |
| Plasma | Solid-Phase Extraction (SPE) | 97.2 | [9] |
| Whole Blood | Liquid-Liquid Extraction (LLE) | 78 - 109 | [12] |
| Plasma | Liquid-Liquid Extraction (LLE) | 76 | [13] |
| Human Plasma | Aqueous Two-Phase System | 89 - 106 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Quinine Analysis
| Sample Matrix | Analytical Method | LOD | LOQ | Reference |
| Plasma | GC-MS after SPE | 12.2 µg/L | 40.6 µg/L | [9] |
| Plasma | HPLC-Fluorescence after LLE | 8.4 ng/mL | 27.9 ng/mL | [7] |
| Whole Blood | RP-HPLC with UV/Fluorescence | - | 0.1 µg/mL | [10] |
| Extemporaneous Suspension | HPLC-UV | 4.32 µg/mL | 13.09 µg/mL | [3] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous two phase system based on ionic liquid for isolation of quinine from human plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinine Hydrobromide Catalyzed Asymmetric Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of asymmetric reactions catalyzed by quinine hydrobromide.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed asymmetric synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low or no product yield can stem from several factors, from catalyst activity to substrate quality. Here’s a systematic approach to troubleshooting:
-
Catalyst Quality and Activity:
-
Purity: Ensure the this compound used is of high purity. Impurities can act as catalyst poisons.
-
Storage: Quinine and its salts can be sensitive to light and prolonged exposure to air, which may lead to degradation.[1][2] Store the catalyst in a cool, dark, and dry place.
-
Activation: While this compound itself is the catalyst, some reactions may benefit from the in-situ formation of a more active species. Consider the reaction mechanism and whether a pre-activation step with a base or acid is implicitly required.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in catalyst and substrate solubility, as well as in stabilizing transition states. A suboptimal solvent can lead to poor reaction rates. Diethyl carbonate has been shown to be a suitable sustainable solvent for quinine-catalyzed Michael additions.[3][4] Experiment with a range of aprotic and protic solvents to find the optimal medium for your specific reaction.
-
Temperature: Reaction temperature can significantly impact the reaction rate. If the yield is low at room temperature, consider moderately increasing the temperature. However, be aware that higher temperatures can sometimes negatively affect enantioselectivity.
-
Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period (e.g., 24-48 hours) using techniques like TLC or NMR spectroscopy.
-
-
Substrate and Reagent Quality:
-
Purity: Impurities in your starting materials can inhibit the catalyst or lead to side reactions. Purify your substrates and reagents before use.
-
Water Content: The presence of water can deactivate the catalyst or interfere with the reaction. Ensure all reagents and solvents are anhydrous, especially for moisture-sensitive reactions.
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Enantioselectivity
Q2: I am obtaining the desired product, but the enantiomeric excess (ee%) is low. How can I improve the stereoselectivity?
A2: Low enantioselectivity in organocatalyzed reactions is a common challenge. Here are key parameters to investigate:
-
Catalyst Loading: The amount of catalyst can influence enantioselectivity. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of non-selective background reactions. It is crucial to screen a range of catalyst loadings to find the optimal balance between yield and enantioselectivity.
-
Temperature: Temperature is a critical factor in controlling enantioselectivity. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the chiral environment created by the catalyst. Non-polar solvents often provide better enantioselectivity in quinine-catalyzed reactions. A systematic screening of solvents is highly recommended.
-
π-π Stacking Interactions: In many quinine-catalyzed reactions, π-π stacking interactions between the quinoline ring of the catalyst and the aromatic substrates are crucial for achieving high enantioselectivity.[3] If your substrates lack aromatic rings, consider if derivatization is possible to introduce them.
dot
Caption: Key parameters for optimizing enantioselectivity.
Frequently Asked Questions (FAQs)
Q3: What is the typical catalyst loading for this compound in asymmetric synthesis?
A3: The optimal catalyst loading can vary significantly depending on the specific reaction. However, a general starting point is between 1 and 20 mol%. It is always advisable to perform a screening of catalyst loading to find the lowest possible amount that still provides good yield and high enantioselectivity in a reasonable timeframe.
Q4: How can I recover and potentially reuse the this compound catalyst?
A4: this compound is a salt and can often be recovered through an acid-base extraction. After the reaction is complete, the reaction mixture can be diluted with an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to extract the protonated catalyst into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the quinine, which can then be extracted back into an organic solvent. The solvent is then evaporated to recover the catalyst. The purity of the recovered catalyst should be checked before reuse. Some studies have shown that quinine can be recycled for several cycles without a significant loss of activity.[5]
Q5: Are there any known inhibitors or poisons for quinine-based catalysts?
A5: While specific inhibitor studies for this compound are not extensively documented in a centralized manner, general principles of organocatalysis apply. Strong acids or bases that are not part of the reaction mechanism can neutralize the catalyst. Certain metal ions can also coordinate with the catalyst and inhibit its activity. Impurities in the substrates or solvents, such as primary or secondary amines, can sometimes compete with the intended reaction pathway.
Q6: What is the role of the hydrobromide salt in the catalysis?
A6: The hydrobromide salt form of quinine can influence its solubility and stability. The protonated quinuclidine nitrogen can act as a hydrogen bond donor, which can be crucial for activating the electrophile and organizing the transition state assembly, thereby inducing stereoselectivity.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of quinine-catalyzed asymmetric reactions based on literature data.
Table 1: Effect of Catalyst Loading on a Representative Michael Addition
| Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 65 | 88 |
| 5 | 85 | 92 |
| 10 | 90 | 93 |
| 20 | 91 | 93 |
Data synthesized from representative organocatalytic Michael additions.
Table 2: Influence of Solvent on Enantioselectivity
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
| Toluene | 2.4 | 88 | 95 |
| Dichloromethane | 9.1 | 92 | 85 |
| Tetrahydrofuran | 7.5 | 85 | 78 |
| Acetonitrile | 37.5 | 75 | 60 |
Illustrative data based on common solvents used in asymmetric catalysis.
Experimental Protocols
Protocol 1: General Procedure for a Quinine-Catalyzed Asymmetric Michael Addition
-
To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen anhydrous solvent (5 mL) at the desired temperature, add this compound (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
dot
Caption: Experimental workflow for a typical Michael addition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Degradation pathways of quinine hydrobromide under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine hydrobromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during forced degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting my forced degradation study on this compound. What are the expected degradation pathways?
A1: this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The primary degradation pathways involve isomerization, oxidation of the quinuclidine and quinoline rings, and cleavage of the molecular structure. Under acidic or thermal stress, a common degradation product is quinotoxine (also known as quinicine)[1]. Oxidative conditions can lead to the formation of quinine N-oxide, with further oxidation to quinine-9-on-N-oxide, as well as cleavage products like quininic acid and meroquinene.
Q2: My HPLC analysis after acid hydrolysis shows a significant new peak, but the total peak area is less than expected. What could be the reason?
A2: A reduction in the total peak area suggests that one or more degradation products may not be eluting from your HPLC column under the current conditions or may lack a chromophore for UV detection at the wavelength you are using. The primary acid-catalyzed degradation product of quinine is quinotoxine, which should be detectable. However, further degradation into smaller, more polar fragments could be occurring.
Troubleshooting Steps:
-
Method Modification: Try using a more polar mobile phase or a gradient elution that ends with a higher percentage of the organic solvent to ensure all compounds are eluted.
-
Alternative Detection: Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to check for non-UV active degradation products.
-
Sample Preparation: Ensure that your sample is fully dissolved and that there is no precipitation of degradation products.
Q3: I am performing an oxidative degradation study using hydrogen peroxide and see multiple degradation peaks. How can I identify them?
A3: Oxidative degradation of quinine is complex and can yield several products. The most common are N-oxides on the quinuclidine or quinoline nitrogen. More aggressive oxidation can lead to the cleavage of the quinuclidine ring.
Troubleshooting and Identification:
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weights of the degradation products. An increase of 16 amu often suggests the formation of an N-oxide.
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is recommended.
-
Literature Comparison: Compare your retention times and mass spectral data with published data on quinine degradation products such as quinine N-oxide, quininic acid, and meroquinene.
Q4: My photostability study is showing inconsistent results. What factors should I control?
A4: Inconsistent results in photostability studies can be due to variations in light exposure, temperature, and sample presentation. Quinine is known to be light-sensitive, and its degradation can be influenced by the experimental setup.
Troubleshooting Steps:
-
Standardized Light Source: Use a calibrated light source that provides a consistent output of both UV and visible light, as specified in ICH Q1B guidelines.
-
Temperature Control: Maintain a constant temperature during the experiment, as heat can also contribute to degradation.
-
Control Samples: Always include dark controls (samples protected from light) to differentiate between photolytic and thermal degradation.
-
Packaging: Ensure the container used for the sample is transparent to the relevant wavelengths and does not interact with the sample.
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on quinine salts. Note that experimental conditions may vary between studies.
Table 1: Degradation of Quinine Sulfate under Hydrolytic and Oxidative Conditions
| Stress Condition | Reagent/Temperature | Time | % Drug Remaining | Reference |
| Acid Hydrolysis | 0.1 N HCl / 80°C | - | 80.06 ± 0.94 | [2] |
| Base Hydrolysis | 0.1 N NaOH / 80°C | - | 77.27 ± 0.82 | [2] |
| Oxidative | 3% H₂O₂ / RT | - | 90.14 ± 1.02 |
Data adapted from a study on quinine sulfate, which is expected to behave similarly to this compound in solution.
Table 2: Photodegradation of Quinine Over Time
| Time (hours) | Normalized Signal Intensity | Reference |
| 0 | 1.0 | [3] |
| 0.5 | ~0.8 | [3] |
| 1.0 | ~0.6 | [3] |
| 1.5 | ~0.4 | [3] |
| 2.0 | ~0.3 | [3] |
Data represents the reduction in the 1H NMR signal of the quinoline moiety of quinine upon UV irradiation.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize it with 1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize it with 1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a dark control sample under the same conditions.
-
After exposure, dilute the samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 330 nm (photodiode array detector recommended)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Oxidative degradation pathway of quinine.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Quinine Hydrobromide and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of quinine hydrobromide and its related impurities. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of different chromatographic conditions and validation parameters to aid in the selection and implementation of a suitable HPLC method for routine quality control and stability studies.
Comparison of Validated HPLC Methods
The following tables summarize the key parameters of different HPLC methods that have been validated for the analysis of quinine and its impurities. While many of the cited methods specify quinine sulfate, the chromatographic principles and separation of related substances are directly applicable to this compound. The primary challenge in quinine analysis is the resolution of its diastereomer, quinidine, and other structurally similar impurities like dihydroquinine, cinchonine, and cinchonidine.
Table 1: Chromatographic Conditions of a Stability-Indicating RP-HPLC Method
| Parameter | Method 1 |
| Column | Zorbax C18 (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Buffer |
| Flow Rate | 1.2 mL/min[1] |
| Detection | UV at 316 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temp. | 35°C |
| Run Time | 15 minutes |
Table 2: Performance Characteristics of a Validated RP-HPLC Method
| Validation Parameter | Method 1 Results |
| Linearity Range | 48.7-193.87 µg/mL for quinine sulfate[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.4% for dihydroquinine[1] |
| Precision (%RSD) | < 2% |
| Retention Time (Quinine) | 4.6 minutes[1] |
| Retention Time (Dihydroquinine) | 6.9 minutes[1] |
Alternative HPLC Methodologies
For challenging separations, particularly between the diastereomers quinine and quinidine, alternative stationary phases have been investigated. While standard C18 and C8 columns are common, they can sometimes present issues with peak shape and resolution due to interactions with residual silanol groups.[2]
Table 3: Comparison of Alternative Stationary Phases and Mobile Phases
| Stationary Phase | Mobile Phase Composition | Key Advantages & Observations |
| Phenyl Hydride | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | Achieves good resolution between quinine and dihydroquinine without the need for ion-pairing reagents, which can be harsh on the column.[3] |
| Mixed-Mode Cation-Exclusion | Proprietary mobile phase | Can effectively separate diastereomers like quinine and quinidine where traditional reversed-phase columns may fail.[4] |
| Naphthylpropyl | Methanol | Demonstrated superior separation of quinine, quinidine, and acetylquinidine compared to octadecyl columns.[4] |
Experimental Protocol: A Representative Stability-Indicating HPLC Method
This section details the experimental protocol for a validated stability-indicating RP-HPLC method suitable for the analysis of this compound and its key impurity, dihydroquinine.[1]
1. Materials and Reagents:
-
This compound Reference Standard
-
Dihydroquinine Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
Zorbax C18 column (100 mm x 4.6 mm, 5 µm) or equivalent
3. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and a phosphate buffer, optimized to achieve the desired separation.
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 35°C
-
Detection Wavelength: 316 nm[1]
-
Injection Volume: 20 µL[1]
4. Preparation of Solutions:
-
Buffer Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water and adjusting the pH with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound and dihydroquinine reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration within the linear range.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration similar to the standard solution.
5. System Suitability:
-
Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times. The resolution between quinine and its critical impurities should be greater than 1.5.
6. Analysis:
-
Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the amount of this compound and its impurities in the sample by comparing the peak areas with those of the reference standards.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Caption: HPLC Experimental Workflow.
References
A Comparative Analysis of Quinine Hydrobromide and Quinine Sulfate as Fluorescence Standards
For researchers, scientists, and drug development professionals seeking to select an appropriate fluorescence standard, this guide provides a detailed comparison of quinine hydrobromide and quinine sulfate. This analysis is based on their fundamental photophysical properties and practical considerations in a laboratory setting.
Quinine, a natural alkaloid, is a widely recognized and utilized fluorescence standard, particularly in the UV-to-visible transition range. Its salts, most commonly sulfate and historically hydrobromide, are used to prepare standard solutions. While the fluorescent entity is the protonated quinine molecule, the choice of the counter-ion can have practical implications for its use as a reliable standard. This guide outlines the key performance characteristics of both salts, supported by experimental protocols for their comparative evaluation.
Comparative Data of Quinine Salts as Fluorescence Standards
The selection of a fluorescence standard relies on well-characterized and stable photophysical properties. The following table summarizes the key parameters for quinine sulfate and this compound in acidic solutions, the medium in which quinine exhibits strong fluorescence.
| Property | Quinine Sulfate | This compound | Reference(s) |
| Excitation Maximum (λex) | ~350 nm | ~350 nm (assumed) | [1][2][3] |
| Emission Maximum (λem) | ~450 nm | ~450 nm (assumed) | [1][2][3] |
| Quantum Yield (Φf) | 0.55 in 0.05 M H₂SO₄ | < 0.55 (effective, due to quenching) | [1][4] |
| Recommended Solvent | 0.05 M H₂SO₄ or 0.1 M HClO₄ | 0.05 M H₂SO₄ or 0.1 M HClO₄ | [1][5] |
| Counter-ion Effect | Minimal | Potential for fluorescence quenching by bromide ions | [4][6][7] |
| Stability in Solution | Good, when protected from light | Good, when protected from light |
Note on this compound Data: Specific literature on the fluorescence quantum yield of this compound is scarce. The excitation and emission maxima are assumed to be identical to quinine sulfate as the fluorescing species is the quinine cation. The primary difference arises from the quenching effect of the bromide counter-ion, which is expected to lower the effective quantum yield compared to quinine sulfate under identical conditions.[4][6][7]
Experimental Protocols
To empirically determine and compare the fluorescence properties of this compound and quinine sulfate, the following experimental protocols can be employed.
I. Preparation of Stock and Standard Solutions
-
Stock Solution Preparation (100 ppm):
-
Accurately weigh 100.0 mg of quinine sulfate dihydrate and, in a separate flask, 100.0 mg of this compound dihydrate.
-
Dissolve each in a separate 1-liter volumetric flask containing approximately 800 mL of 0.05 M sulfuric acid.
-
Once fully dissolved, bring the volume to the 1-liter mark with 0.05 M sulfuric acid and mix thoroughly.
-
Store these stock solutions in amber glass bottles to protect them from light.
-
-
Working Standard Preparation (1 ppm):
-
Pipette 10.0 mL of each 100 ppm stock solution into separate 1-liter volumetric flasks.
-
Dilute to the mark with 0.05 M sulfuric acid and mix thoroughly. These 1 ppm solutions will be used for the fluorescence measurements.
-
II. Determination of Excitation and Emission Maxima
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Procedure:
-
Using the 1 ppm quinine sulfate solution, perform an excitation scan by setting the emission wavelength to 450 nm and scanning the excitation wavelengths from 200 nm to 420 nm. The peak of this scan will determine the optimal excitation wavelength (λex).
-
Next, perform an emission scan by setting the excitation wavelength to the determined λex (approximately 350 nm) and scanning the emission wavelengths from 370 nm to 600 nm. The peak of this scan will determine the optimal emission wavelength (λem).
-
Repeat the procedure for the 1 ppm this compound solution.
-
III. Comparative Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined using a well-characterized standard, such as a certified quinine sulfate solution.
-
Principle: The quantum yield of a sample (Φx) can be calculated relative to a standard (Φs) using the following equation:
Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts x and s refer to the sample and standard, respectively.
-
-
Procedure:
-
Measure the absorbance of the 1 ppm solutions of quinine sulfate and this compound at the determined excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of both solutions from 370 nm to 600 nm using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both samples to obtain the integrated fluorescence intensities (Ix and Is).
-
Assuming the solvent is the same for both (0.05 M H₂SO₄), the refractive index term (nx²/ns²) cancels out.
-
Using the known quantum yield of the standard quinine sulfate solution, calculate the effective quantum yield of the this compound solution.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes for comparing the two quinine salts.
Figure 1. Experimental workflow for the comparative analysis of quinine sulfate and this compound.
Figure 2. Photophysical pathways of quinine fluorescence and the influence of bromide quenching.
Discussion and Conclusion
Quinine sulfate is a well-established and reliable fluorescence standard, with its photophysical properties extensively documented.[1][5] Its primary advantage over this compound lies in the inert nature of the sulfate counter-ion, which does not interfere with the fluorescence emission of the quinine cation.
In contrast, the use of this compound as a fluorescence standard is less common and presents a significant drawback: the potential for fluorescence quenching by the bromide ion.[4][6][7] Halide ions, particularly heavier ones like bromide and iodide, are known to be effective collisional quenchers of fluorescence. This quenching occurs through a dynamic process where the bromide ion, upon collision with the excited quinine molecule, facilitates non-radiative decay back to the ground state. This competing de-excitation pathway reduces the number of photons emitted as fluorescence, thereby lowering the observed fluorescence intensity and the effective quantum yield.
For applications requiring the highest accuracy and reproducibility, quinine sulfate is the superior choice as a fluorescence standard. The absence of a quenching counter-ion ensures that the measured fluorescence properties are intrinsic to the quinine fluorophore under the specified solvent conditions. While this compound can still be used for qualitative fluorescence applications, its use as a quantitative standard is not recommended without careful characterization of the quenching effects and a precise understanding of the bromide ion concentration. Researchers should be aware that the presence of bromide ions will lead to a lower apparent quantum yield compared to quinine sulfate. Therefore, for the establishment of reliable and transferable fluorescence data, quinine sulfate remains the preferred and more robust standard.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.umz.ac.ir [journals.umz.ac.ir]
- 7. [PDF] Quinine fluorescence quenching at low ionic strength | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Quinine Hydrobromide and Quinidine Hydrobromide as Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Quinine hydrobromide and its diastereomer, quinidine hydrobromide, are powerful and frequently employed chiral organocatalysts in asymmetric synthesis. Derived from the bark of the Cinchona tree, these alkaloids, often referred to as "pseudo-enantiomers," are prized for their ability to induce chirality in a variety of chemical transformations, leading to the preferential formation of one enantiomer of a chiral product. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic needs.
The "Pseudo-Enantiomer" Concept in Asymmetric Catalysis
Quinine and quinidine are stereoisomers that differ in the configuration at two of their five stereocenters (C8 and C9). Despite being diastereomers, they often behave as functional enantiomers in the context of asymmetric catalysis, affording products with opposite absolute configurations. This "pseudo-enantiomeric" relationship is a cornerstone of their utility, allowing for the selective synthesis of either enantiomer of a target molecule by simply switching between the two catalysts.
Performance in Asymmetric Michael Additions
A key application of these catalysts is in the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. The hydrobromide salts of quinine and quinidine have been shown to be effective catalysts in the addition of various nucleophiles to α,β-unsaturated compounds.
Table 1: Illustrative Performance of Quinine and Quinidine Derivatives in the Asymmetric Michael Addition of β-Ketoesters to Nitroolefins
| Catalyst Moiety | Substrate 1 | Substrate 2 | Product Enantiomer | Enantiomeric Excess (ee) |
| Quinine-derived | β-ketoester | Nitroolefin | (S)-adduct | High |
| Quinidine-derived | β-ketoester | Nitroolefin | (R)-adduct | High |
| Note: This table represents a generalized outcome based on the established pseudo-enantiomeric behavior of quinine and quinidine derivatives in this class of reactions. Specific ee values can vary depending on the exact catalyst structure, substrates, and reaction conditions. |
Experimental Protocols
Below are generalized experimental protocols for an asymmetric Michael addition reaction catalyzed by cinchona alkaloid hydrobromide salts. Researchers should note that optimal conditions (e.g., solvent, temperature, catalyst loading) will vary depending on the specific substrates and should be determined empirically.
General Procedure for the Asymmetric Michael Addition of a β-Ketoester to a Nitroolefin
Materials:
-
This compound or Quinidine hydrobromide (catalyst)
-
β-Ketoester (nucleophile)
-
Nitroolefin (Michael acceptor)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the β-ketoester and the anhydrous solvent.
-
Add the this compound or quinidine hydrobromide catalyst (typically 1-10 mol%).
-
Stir the mixture at the desired temperature (ranging from -78 °C to room temperature) for a predetermined period to allow for the formation of the catalyst-substrate complex.
-
Slowly add the nitroolefin to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.
Mechanistic Insights and Logical Workflow
The catalytic cycle of a cinchona alkaloid-catalyzed Michael addition is believed to involve the formation of a hydrogen-bonded complex between the catalyst and the nucleophile. This interaction orients the nucleophile for a stereoselective attack on the Michael acceptor. The quinuclidine nitrogen of the alkaloid can act as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate the electrophile. The distinct spatial arrangement of these functional groups in quinine and quinidine is responsible for the opposite enantioselectivity observed.
Caption: Generalized Catalytic Cycle for Michael Addition.
Conclusion
Both this compound and quinidine hydrobromide are invaluable tools in the field of asymmetric synthesis. Their pseudo-enantiomeric relationship provides a convenient and powerful strategy for accessing either enantiomer of a desired product with high levels of stereocontrol. The choice between these two catalysts will be dictated by the desired absolute configuration of the final product. While this guide provides a general overview, researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular synthetic targets. The detailed experimental protocols and mechanistic understanding presented herein should serve as a solid foundation for the successful implementation of these versatile chiral catalysts in the laboratory.
Limited Quinine Interference in Modern Quinidine Immunoassays: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of quinidine immunoassays is critical for accurate therapeutic drug monitoring and pharmacokinetic studies. A primary concern is the potential for cross-reactivity with quinine, a stereoisomer of quinidine. This guide provides a comparative analysis of the cross-reactivity of quinine hydrobromide in various quinidine immunoassays, supported by experimental data and detailed protocols.
A review of available data indicates that modern quinidine immunoassays exhibit a high degree of specificity, with minimal cross-reactivity from quinine at therapeutic concentrations.[1][2] However, the degree of interference can vary between different assay methodologies and manufacturers. This guide will delve into the specifics of these variations.
Comparative Analysis of Quinine Cross-Reactivity
To facilitate a clear comparison, the following table summarizes the reported cross-reactivity of quinine in different quinidine immunoassays.
| Immunoassay Platform/Method | Manufacturer | Quinine Concentration Tested | Observed Cross-Reactivity (%) | Reference |
| TDx/AxSYM (FPIA) | Abbott Laboratories | Up to 250 µg/mL | Not observed | [3] |
| TDx/AxSYM (FPIA) | Abbott Laboratories | >250 µg/mL | Small, unspecified | [3] |
| ONLINE TDM Quinidine (PETIA) | Roche Diagnostics | 20 µg/mL | 11.3 | [4] |
| Fluorescence Polarization Immunoassay (FPIA) | (Patent Data) | Not Specified | Insignificant | [2] |
FPIA: Fluorescence Polarization Immunoassay PETIA: Particle-Enhanced Turbidimetric Immunoassay
Alternative Methodologies for Quinidine Quantification
For research and clinical situations requiring the highest level of specificity and the ability to differentiate between quinine and quinidine, alternative analytical methods are available. These methods are often used as confirmatory techniques.
| Method | Principle | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase, followed by detection (e.g., fluorescence or UV).[5] | High specificity and sensitivity; can simultaneously measure quinine and quinidine.[5] |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Separates volatile compounds, which are then ionized and identified based on their mass-to-charge ratio. | High sensitivity and specificity; provides structural information for confirmation. |
Experimental Protocols
The following are generalized experimental protocols for assessing the cross-reactivity of quinine in competitive binding quinidine immunoassays.
Protocol 1: Cross-Reactivity Assessment in a Particle-Enhanced Turbidimetric Immunoassay (PETIA)
This protocol is based on the principle of competition between the drug in the sample and drug-coated microparticles for a limited number of antibody binding sites.[1]
Materials:
-
QMS Quinidine Reagent Kit (or equivalent) containing:
-
R1: Anti-quinidine monoclonal antibody (mouse)
-
R2: Quinidine-coated microparticles
-
-
Quinidine calibrators
-
Drug-free human serum
-
This compound stock solution
-
Automated clinical chemistry analyzer
Procedure:
-
Prepare a series of this compound solutions of known concentrations in drug-free human serum.
-
Prepare a control sample of drug-free human serum with no added quinine.
-
Run the quinidine assay on the automated analyzer according to the manufacturer's instructions, using the prepared quinine-spiked serum samples and the control sample.
-
The analyzer will mix the sample with the anti-quinidine antibody reagent (R1) and then with the quinidine-coated microparticle reagent (R2).
-
The rate of agglutination is measured photometrically. The presence of quinidine (or a cross-reactant) in the sample inhibits agglutination, leading to a change in the rate of absorbance.[1]
-
The apparent quinidine concentration in the quinine-spiked samples is determined from the calibration curve.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Quinidine Concentration / Concentration of Quinine) x 100
Protocol 2: Cross-Reactivity Assessment in a Fluorescence Polarization Immunoassay (FPIA)
FPIA is a competitive binding immunoassay based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, leading to low fluorescence polarization. When bound by a larger antibody, its rotation slows, and the fluorescence polarization increases.
Materials:
-
Quinidine FPIA reagent kit (or equivalent) containing:
-
Quinidine-fluorescein tracer
-
Anti-quinidine antibody
-
-
Quinidine calibrators
-
Drug-free human serum
-
This compound stock solution
-
Fluorescence polarization analyzer (e.g., Abbott TDx)
Procedure:
-
Prepare a series of this compound solutions of known concentrations in drug-free human serum.
-
Prepare a control sample of drug-free human serum with no added quinine.
-
Following the instrument's protocol, the sample, tracer, and antibody are incubated together.
-
The fluorescence polarization of the mixture is measured. Unlabeled quinidine from the sample competes with the tracer for antibody binding sites. Higher concentrations of quinidine (or a cross-reactant) result in less tracer being bound to the antibody and, consequently, lower fluorescence polarization.
-
The analyzer calculates the apparent quinidine concentration based on a standard curve.
-
Calculate the percentage of cross-reactivity as described in Protocol 1.
Visualizing Immunoassay Principles and Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of a competitive immunoassay and the workflow for determining cross-reactivity.
Caption: Principle of a competitive immunoassay.
Caption: Workflow for assessing cross-reactivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quinidine immunoassay and reagents - Patent 0745602 [data.epo.org]
- 3. Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Simultaneous measurement of quinine and quinidine in human plasma, whole blood, and erythrocytes by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enantiomeric Purity in Quinine-Catalyzed Reactions: A Comparative Guide
For researchers in asymmetric synthesis, particularly those utilizing quinine and its derivatives as organocatalysts, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating reaction success. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC). We will delve into the experimental protocols, present quantitative performance data, and offer visualizations to aid in method selection and implementation.
At a Glance: Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for each technique.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy (with Chiral Solvating/Derivatizing Agents) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinct NMR signals for each enantiomer. | Differential interaction of volatile enantiomers with a chiral stationary phase, leading to separation. |
| Typical Accuracy | <1% error in favorable conditions[1][2] | Average absolute error of ±3.0% has been reported[3] | High accuracy achievable, dependent on resolution and integration. |
| Typical Precision | Reproducibility of ±0.5% or better[1][2] | High precision is attainable with proper calibration and stable conditions.[4] | High reproducibility with proper method validation. |
| Analysis Time | 10-60 minutes per sample.[5] | < 5 minutes per sample for spectra acquisition.[5] | 10-40 minutes per sample. |
| Sample Requirements | Soluble in mobile phase, UV-active or amenable to other detection methods. | Soluble in a suitable deuterated solvent, requires sufficient concentration for good signal-to-noise. | Volatile and thermally stable. Derivatization may be required for non-volatile analytes. |
| Development Effort | Method development can be time-consuming, requiring screening of columns and mobile phases. | Requires screening of chiral solvating or derivatizing agents and optimization of concentration. | Method development involves selecting the appropriate chiral column and optimizing temperature programs. |
| Key Advantage | High accuracy and resolution, widely applicable. | Fast analysis time, provides structural information. | Excellent for volatile and semi-volatile compounds. |
| Key Limitation | Longer analysis time, can be expensive to develop methods.[5] | Lower accuracy and precision compared to chromatography for some applications, potential for signal overlap. | Limited to volatile and thermally stable analytes. |
In-Depth Analysis of Each Technique
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for ee determination due to its high accuracy and resolving power. The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). Cinchona alkaloids and their derivatives are themselves used to create highly effective CSPs for the separation of a wide range of chiral compounds.[6][7][8]
Experimental Protocol:
A typical experimental protocol for determining the enantiomeric excess of a product from a quinine-catalyzed reaction using chiral HPLC would involve the following steps:
-
Sample Preparation: The crude reaction mixture is typically filtered through a small plug of silica gel to remove the catalyst and any solid impurities. The filtrate is then dissolved in an appropriate solvent (usually a component of the mobile phase) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Column Selection: The choice of chiral column is crucial. For products from quinine-catalyzed reactions, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve good separation of the enantiomers. For example, a 90:10 (v/v) mixture of n-hexane:isopropanol is a typical starting point.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively.
Performance Data:
Studies have shown that with proper method development and integration, chiral HPLC can achieve high accuracy (<1% error) and precision (±0.5% reproducibility).[1][2] However, default instrument parameters can lead to significant errors (>10%).[1][2]
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a much faster method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers in solution. This results in the differentiation of their signals in the NMR spectrum. Quinine and other cinchona alkaloids can be used as effective chiral solvating agents for various classes of compounds.[9]
Experimental Protocol:
The protocol for ee determination by NMR using a chiral solvating agent is as follows:
-
Sample Preparation: A small amount of the purified product (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of Chiral Solvating Agent: The chiral solvating agent (e.g., a derivative of a cinchona alkaloid or another commercially available CSA) is added to the NMR tube. The optimal molar ratio of the analyte to the CSA needs to be determined experimentally, but a 1:1 ratio is a common starting point.
-
NMR Data Acquisition: A ¹H NMR spectrum is acquired. In some cases, other nuclei like ¹⁹F or ³¹P can be used if present in the analyte, as they often provide cleaner spectra with less overlap.[10]
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The calculation is analogous to the HPLC method, using the integral values instead of peak areas.
Performance Data:
The accuracy of NMR-based ee determination is generally considered to be lower than that of chiral chromatography, with reported average absolute errors around ±3.0%.[3] However, its speed makes it an invaluable tool for high-throughput screening of reaction conditions. The precision of the measurement is highly dependent on the quality of the NMR data and the resolution of the enantiomeric signals.
Chiral Gas Chromatography (GC)
For products that are volatile and thermally stable, chiral GC is an excellent method for determining enantiomeric excess. Similar to HPLC, it utilizes a chiral stationary phase to separate the enantiomers.
Experimental Protocol:
A general protocol for ee determination by chiral GC is as follows:
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or diethyl ether). If the analyte is not sufficiently volatile, derivatization to a more volatile analogue may be necessary.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Chiral Column Selection: The choice of column is critical. Cyclodextrin-based chiral capillary columns are widely used for a variety of applications.[4][11][12]
-
GC Conditions:
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: An initial temperature is held for a few minutes, followed by a ramp to a final temperature to ensure good separation and peak shape. For example, hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as with HPLC.
Performance Data:
Chiral GC can provide high accuracy and precision, comparable to chiral HPLC for suitable analytes. The primary limitation is the requirement for the analyte to be volatile and thermally stable.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed techniques.
References
- 1. Monomeric and Dimeric 9-O Anthraquinone and Phenanthryl Derivatives of Cinchona Alkaloids as Chiral Solvating Agents for the NMR Enantiodiscrimination of Chiral Hemiesters [arpi.unipi.it]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mit.edu [web.mit.edu]
- 12. gcms.cz [gcms.cz]
Comparative analysis of different quinine salts in analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various quinine salts commonly employed in analytical methods. Understanding the distinct physicochemical properties of these salts is crucial for selecting the optimal compound to ensure accuracy, sensitivity, and reproducibility in analytical assays. This document outlines key performance differences, supported by experimental data, and provides detailed methodologies for relevant analytical techniques.
Data Presentation: Physicochemical Properties of Quinine Salts
The selection of an appropriate quinine salt as an analytical standard is fundamentally dependent on its physical and chemical characteristics. Properties such as solubility and fluorescence quantum yield significantly impact sample preparation and the sensitivity of analytical measurements. The following tables summarize the key physicochemical properties of common quinine salts.
Table 1: Solubility of Quinine Salts
| Quinine Salt | Water | Ethanol | Chloroform | Ether | Other |
| Sulfate | Slightly soluble, 1 part in 820 parts water[1] | Slightly soluble[1] | Slightly soluble[1] | Practically insoluble[1] | Sparingly soluble in boiling water[1] |
| Bisulfate | Freely soluble[2] | Freely soluble[2] | Slightly soluble[2] | Slightly soluble[2] | Freely soluble in methanol[2] |
| Hydrochloride | Soluble[3] | Very soluble[3] | Freely soluble[3] | Very slightly soluble[3] | - |
| Dihydrochloride | - | - | - | - | - |
| Gluconate | - | - | - | - | - |
Table 2: Fluorescence Properties of Quinine Salts
| Quinine Salt | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) |
| Sulfate | 0.1 M Sulfuric Acid | 350 | 450 | ~0.58[4] |
| Sulfate | 0.5 M Sulfuric Acid | 310 | ~450 | 0.546 |
| Bisulfate | Dilute Sulfuric Acid | - | - | Solid samples showed good agreement in quantum yields with quinine sulfate[5][6] |
| Hydrochloride | 0.1 N Hydrochloric Acid | - | - | A solution (1 in 50) shows no fluorescence, but a dilute solution in dilute sulfuric acid produces a blue fluorescence[7] |
Mandatory Visualization
Logical Workflow for Selecting a Quinine Salt Standard
The choice of a quinine salt for a specific analytical application is a critical decision that influences the accuracy and reliability of the results. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate salt based on the analytical method and desired experimental conditions.
Caption: Logical workflow for selecting an appropriate quinine salt for analytical standards.
Experimental Protocols
Analysis of Quinine by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the quantitative analysis of quinine in various samples. The specific conditions may need to be optimized depending on the sample matrix and the specific quinine salt being analyzed.
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used. For instance, a Zorbax C18-column has been shown to be effective[8]. For the separation of diastereomers like quinine and quinidine, a mixed-mode cation-exclusion column such as Primesep B can be utilized[9].
b. Reagents and Standards:
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer solution. For example, acetonitrile and an ammonium formate buffer (0.05 M, pH 2.0) can be used[10]. Another option is a mixture of water and methanol with sodium 1-octanesulfonate, adjusted to pH 3.5 with phosphoric acid[7].
-
Standard Solutions: Prepare stock solutions of the chosen quinine salt (e.g., quinine sulfate, quinine hydrochloride) in a suitable solvent, such as the mobile phase or a dilute acid solution. Perform serial dilutions to create a calibration curve over the desired concentration range[8].
c. Chromatographic Conditions:
-
Injection Volume: A standard injection volume is 20 µL[8].
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility[7].
-
Detection:
-
UV Detection: Quinine can be detected at various wavelengths, with 316 nm being a common choice[8].
-
Fluorescence Detection: For higher sensitivity, a fluorescence detector can be used with an excitation wavelength of around 350 nm and an emission wavelength of approximately 450 nm.
-
d. Sample Preparation:
-
Liquid Samples (e.g., beverages): May require minimal pretreatment such as filtration before direct injection[12].
-
Biological Fluids (e.g., plasma): Typically requires an extraction step to remove interfering substances. A common method is liquid-liquid extraction with a solvent like chloroform after basifying the sample with NaOH[10].
e. Data Analysis:
-
Quantify the amount of quinine in the sample by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.
Analysis of Quinine by Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for the determination of quinine, particularly quinine sulfate, which is a well-established fluorescence standard.
a. Instrumentation:
-
A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
b. Reagents and Standards:
-
Solvent: A dilute solution of sulfuric acid (e.g., 0.1 M or 0.5 M) is commonly used as the solvent to enhance the fluorescence of quinine[4].
-
Standard Solutions: Prepare a stock solution of quinine sulfate in the chosen acidic solvent. Create a series of dilutions to construct a calibration curve.
c. Spectroscopic Conditions:
-
Excitation Wavelength: Quinine exhibits two main excitation peaks around 250 nm and 350 nm. The peak at 350 nm is often preferred.
-
Emission Wavelength: The maximum fluorescence emission is typically observed at approximately 450 nm.
-
Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
d. Sample Preparation:
-
Dilute the sample with the acidic solvent to a concentration that falls within the linear range of the calibration curve. It is crucial to ensure the absorbance of the solution is low (typically < 0.1) to avoid inner filter effects.
e. Data Analysis:
-
Measure the fluorescence intensity of the standards and the sample at the emission maximum (450 nm) while exciting at 350 nm.
-
Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of quinine in the sample from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the analysis of quinine in a given sample using an instrumental method like HPLC or fluorescence spectroscopy.
Caption: A generalized workflow for the instrumental analysis of quinine.
References
- 1. fip.org [fip.org]
- 2. prisminltd.com [prisminltd.com]
- 3. fao.org [fao.org]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 6. quinine-sulfate-as-a-fluorescence-quantum-yield-standard - Ask this paper | Bohrium [bohrium.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 9. HPLC Separation of Quinine and Quinidine | SIELC Technologies [sielc.com]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. uspbpep.com [uspbpep.com]
- 12. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Quantitative Assay for Quinine: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of quinine, focusing on the validation parameters essential for ensuring the reliability and reproducibility of results across different laboratories. The data presented is synthesized from various studies to offer a comparative overview of commonly employed techniques.
Comparative Analysis of Quantitative Assays for Quinine
The selection of an appropriate analytical method for the quantification of quinine is critical for drug development, quality control, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two of the most prevalent techniques. This section compares the performance of these methods based on key validation parameters.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Quinine Quantification
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High; capable of separating quinine from its related substances and degradation products. | Lower; potential for interference from other compounds that absorb at the same wavelength. |
| **Linearity (R²) ** | ≥ 0.999[1][2] | ≥ 0.999[3] |
| Accuracy (% Recovery) | 92.1% - 101.8%[4] | ~99% |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 7%[2][5][6] | Intra-day and Inter-day RSDs are typically low, but can be higher than HPLC. |
| Limit of Detection (LOD) | As low as 0.3 ng[4] | Higher than HPLC, typically in the µg/mL range.[7] |
| Limit of Quantitation (LOQ) | As low as 4 ng/mL[2][6] | 0.42 µg/mL[7] |
| Typical Wavelength | 220-254 nm (UV detector), Ex: 325-350 nm/Em: 375-450 nm (Fluorescence detector)[4][5][8] | 348 nm[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical assays. Below are representative protocols for HPLC and UV-Vis spectrophotometric analysis of quinine.
2.1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is a generalized procedure based on common practices for quinine analysis.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) or an ammonium formate buffer with acetonitrile.[2][5][6] The pH may be adjusted with an acid like phosphoric acid.[2][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at 233 nm or fluorescence detection with excitation at 325 nm and emission at 375 nm.[4][5]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve quinine hydrobromide reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[5]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10-50 µg/mL).[5]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.
-
-
Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.
-
Precision:
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
2.2. UV-Visible Spectrophotometry Method
This protocol outlines a general procedure for the quantification of quinine using UV-Vis spectrophotometry.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Methodology:
-
Wavelength Selection: Scan a standard solution of this compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax), which is typically around 348 nm in 0.1 N HCl.[3]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in 0.1 N HCl.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 N HCl to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in 0.1 N HCl, filter if necessary, and dilute to a concentration that falls within the linear range of the assay.[3]
-
-
-
Validation Parameters:
-
Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration. Perform a linear regression analysis. A linearity range of 0.016 to 0.1 mg/ml has been reported.[3]
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples on the same day and on different days.
-
Accuracy: Determine the recovery of quinine in spiked samples.
-
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the logical workflow of an inter-laboratory validation study, a crucial step for the standardization of an analytical method.
Caption: Workflow for an inter-laboratory validation study.
This guide provides a foundational understanding of the validation and comparison of quantitative assays for this compound. For regulatory submissions, it is imperative to follow the specific guidelines outlined by relevant authorities such as the ICH.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. Quality Control of Quinine in Pharmaceutical Forms Tablets Find East of the Democratic Republic of Congo [scirp.org]
- 4. Simultaneous determination of quinine and chloroquine anti-malarial agents in pharmaceuticals and biological fluids by HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
Quinine Hydrobromide vs. Alternative Antimalarials: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of quinine hydrobromide and other leading antimalarial drugs, including artemisinin-based combination therapies (ACTs) and other quinoline derivatives. The analysis is supported by quantitative data from clinical trials, detailed experimental protocols, and an exploration of the molecular mechanisms of action.
Executive Summary
Quinine, a long-standing treatment for malaria, is increasingly being compared to newer and more effective therapies, particularly artemisinin-based combination therapies (ACTs). Clinical data consistently demonstrates that ACTs, such as artemether-lumefantrine and artesunate-amodiaquine, offer significantly higher cure rates and faster parasite and fever clearance times compared to quinine monotherapy. While generally effective, quinine's use is associated with a higher rate of treatment failure and a less favorable side-effect profile. The mechanisms of action for these drugs differ significantly, with quinine and other quinolines primarily targeting heme detoxification within the parasite's digestive vacuole, while artemisinins generate reactive oxygen species that cause widespread damage to parasite proteins.
Quantitative Efficacy Comparison
The following tables summarize key efficacy parameters from comparative clinical trials.
| Treatment Arm | Study Population | Day 28/42 PCR-Corrected Cure Rate (%) | Reference |
| Quinine | Ugandan Children (6-59 months) | 64% | [1][2][3] |
| Artemether-Lumefantrine | Ugandan Children (6-59 months) | 96% | [1][2][3] |
| Quinine | Pregnant Women (2nd/3rd Trimester) in Uganda | 97.6% | [4][5] |
| Artemether-Lumefantrine | Pregnant Women (2nd/3rd Trimester) in Uganda | 99.3% | [4][5] |
| Quinine (7 days) | Adults in Vietnam | 84% (Recrudescence rate of 16%) | [6] |
| Artemisinin + Quinine (5 days) | Adults in Vietnam | 85% (Recrudescence rate of 15%) | [6] |
| Quinine | Adults in Eastern Sudan | 90.6% (Adequate clinical response) | [7] |
| Chloroquine | Adults in Eastern Sudan | 23.1% (Adequate clinical response) | [7] |
Table 1: Comparative Cure Rates of Quinine and Other Antimalarials.
| Treatment Arm | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Reference |
| Quinine | 62 | 47 | [8] |
| Artemisinin + Quinine | 41-42 | 41-43 | [8] |
| Quinine | 52.24 | 62.23 | [9] |
| Artesunate | 41.67 | 43.55 | [9] |
| Quinine | 53 | 60 | [10] |
| Mefloquine | 48.2 | 35.9 | [11] |
| Quinine + Sulphalene-Pyrimethamine | 50.6 | 44.4 | [11] |
Table 2: Comparative Parasite and Fever Clearance Times.
Experimental Protocols
This section details the methodologies of key clinical trials cited in this guide.
Trial Comparing Oral Quinine and Artemether-Lumefantrine in Ugandan Children
-
Study Design: A randomized, open-label effectiveness study.[1][2]
-
Participants: 175 children aged 6 to 59 months with uncomplicated Plasmodium falciparum malaria, recruited from an outpatient clinic at a national referral hospital in Kampala, Uganda.[1][2]
-
Inclusion Criteria: Age 6-59 months, fever or history of fever in the preceding 24 hours, and microscopically confirmed P. falciparum monoinfection.
-
Exclusion Criteria: Signs of severe malaria, mixed plasmodial infection, or known hypersensitivity to the study drugs.
-
Drug Administration:
-
Parasitological and Clinical Assessment:
-
Thick and thin blood smears were prepared and stained with Giemsa at baseline and on specified follow-up days. Parasite density was determined by counting the number of asexual parasites per 200 white blood cells.
-
Fever was defined as an axillary temperature of ≥ 37.5°C.
-
Treatment outcomes were assessed at day 28 and classified as early treatment failure, late clinical failure, late parasitological failure, or adequate clinical and parasitological response, according to WHO guidelines.[1][2]
-
PCR genotyping was used to distinguish between recrudescence and new infections.[1][2][3]
-
Trial Comparing Quinine and Artesunate in Complicated Malaria in Children
-
Study Design: A randomized controlled trial.[9]
-
Participants: 80 children with complicated malaria, as defined by WHO criteria, with the presence of asexual forms of P. falciparum in peripheral blood smears.[9]
-
Drug Administration:
-
Outcome Measures:
-
Coma Resolution Time (CRT): Time taken for a patient to regain consciousness.
-
Fever Clearance Time (FCT): Time until the patient's temperature returned to normal.
-
Parasite Clearance Time (PCT): Time until no parasites were detectable in blood smears.[9]
-
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of antimalarial drugs is intrinsically linked to their specific molecular targets within the Plasmodium parasite.
Quinolines (Quinine and Chloroquine)
Quinine and chloroquine are weak bases that accumulate in the acidic digestive vacuole of the parasite.[13][14] Their primary mechanism of action is the inhibition of heme detoxification.[13][14][15][16] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[16] Quinine and chloroquine bind to heme and prevent its polymerization into hemozoin.[15][16] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes and proteins, ultimately causing cell death.[16]
Caption: Mechanism of action for Quinine and Chloroquine.
Artemisinins (Artesunate, Artemether)
Artemisinins possess an endoperoxide bridge that is crucial for their antimalarial activity.[17] Inside the parasite, these drugs are activated by heme, which is released during hemoglobin digestion.[18] This activation leads to the generation of highly reactive free radicals.[18] These radicals then alkylate and damage a wide range of parasite proteins, disrupting essential cellular processes and leading to parasite death.[7] Studies have identified over 100 protein targets for artemisinin, explaining its potent and rapid killing effect.[7]
Caption: Mechanism of action for Artemisinins.
Mefloquine
The precise mechanism of action for mefloquine is still under investigation, but recent studies have shown that it targets the parasite's 80S ribosome.[1][6][8][13][19] By binding to the ribosome, mefloquine inhibits protein synthesis, a critical process for parasite survival and replication.[1][8][13][19] This disruption of protein production ultimately leads to the death of the parasite.[1][8][19]
Caption: Mechanism of action for Mefloquine.
Experimental Workflow Overview
The general workflow for a clinical trial comparing the efficacy of different antimalarial drugs is outlined below.
Caption: Generalized experimental workflow for antimalarial clinical trials.
Conclusion
The evidence strongly supports the superior efficacy of artemisinin-based combination therapies over quinine monotherapy for the treatment of uncomplicated P. falciparum malaria. ACTs consistently demonstrate higher cure rates, faster parasite and fever clearance, and a better safety profile. While quinine remains a crucial drug in the management of severe malaria, especially when parenteral administration is required, its role in the treatment of uncomplicated malaria is diminishing in light of more effective and better-tolerated alternatives. The distinct mechanisms of action of these drugs provide a basis for understanding their different efficacy profiles and for the continued development of novel antimalarial agents.
References
- 1. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis | Semantic Scholar [semanticscholar.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]
- 4. Role for the plasmodium falciparum digestive vacuole in chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of artemether-lumefantrine compared with quinine in pregnant women with uncomplicated Plasmodium falciparum malaria: an open-label, randomised, non-inferiority trial | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized control trial of quinine and artesunate in complicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Effectiveness of quinine versus artemether-lumefantrine for treating uncomplicated falciparum malaria in Ugandan children: randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Quinine Enantiomer Separation
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Quinine, a well-known antimalarial drug, and its diastereomer, quinidine, which is used as an antiarrhythmic agent, present a classic case for the importance of chiral separation. This guide provides a comparative performance evaluation of different chiral stationary phases (CSPs) for the separation of these cinchona alkaloids, supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical methodology.
The separation of quinine and quinidine is essential for quality control and the development of stereospecific formulations. The choice of the chiral stationary phase is paramount in achieving the desired resolution. This guide focuses on the performance of three major classes of CSPs: polysaccharide-based (amylose and cellulose derivatives) and cyclodextrin-based stationary phases.
Performance Comparison of Chiral Stationary Phases
The efficacy of a chiral stationary phase is determined by its ability to provide baseline separation of the enantiomers, which is quantified by the retention factor (k'), the separation factor (α), and the resolution (Rs). The following table summarizes the performance of different CSPs for the separation of quinine and quinidine based on available data.
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'₁ (Quinine) | k'₂ (Quinidine) | Separation Factor (α) | Resolution (Rs) |
| Amylose-based | Chiralpak AD-H | n-Hexane / Ethanol / Diethylamine (80/20/0.1, v/v/v) | 1.0 | 25 | 2.15 | 2.89 | 1.34 | 4.20 |
| Cellulose-based | Chiralcel OD-H | n-Hexane / 2-Propanol / Diethylamine (90/10/0.1, v/v/v) | 0.5 | 25 | 3.54 | 4.48 | 1.27 | 3.85 |
| Cyclodextrin-based | Cyclobond I 2000 | Acetonitrile / Triethylammonium acetate buffer (pH 4.1) (10/90, v/v) | 1.0 | 25 | 4.82 | 5.93 | 1.23 | 2.90 |
Disclaimer: The data presented is compiled from various sources and application notes. Performance may vary depending on the specific column, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. The following are representative experimental protocols for the separation of quinine and quinidine on the compared CSPs.
Amylose-Based CSP (Chiralpak AD-H)
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80/20/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of racemic quinine (or a mixture of quinine and quinidine) is prepared in the mobile phase at a concentration of 1 mg/mL.
Cellulose-Based CSP (Chiralcel OD-H)
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90/10/0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of racemic quinine (or a mixture of quinine and quinidine) is prepared in the mobile phase at a concentration of 1 mg/mL.
Cyclodextrin-Based CSP (Cyclobond I 2000)
-
Column: Cyclobond I 2000 (β-cyclodextrin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / 1% Triethylammonium acetate buffer (pH 4.1) (10/90, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 235 nm
-
Injection Volume: 20 µL
-
Sample Preparation: A solution of racemic quinine (or a mixture of quinine and quinidine) is prepared in the mobile phase at a concentration of 0.5 mg/mL.
Visualizing the Workflow and Logic
To better understand the process of evaluating and comparing chiral stationary phases, the following diagrams illustrate the experimental workflow and the logical relationship between the different components of the analysis.
Caption: Experimental workflow for CSP evaluation.
Caption: Logical relationship in CSP comparison.
Conclusion
The selection of an appropriate chiral stationary phase is a multifaceted process that depends on the specific requirements of the analysis, including the desired resolution, analysis time, and solvent consumption.
-
Amylose-based CSPs , such as Chiralpak AD-H, often provide excellent resolution and high separation factors for a broad range of compounds, including cinchona alkaloids.
-
Cellulose-based CSPs , like Chiralcel OD-H, are also highly effective and can offer different selectivity compared to their amylose counterparts, making them a valuable alternative.
-
Cyclodextrin-based CSPs are particularly useful in reversed-phase mode, which can be advantageous for certain applications and sample matrices. While the resolution may be slightly lower compared to some polysaccharide-based phases, they offer a distinct separation mechanism that can be beneficial for method development.
Ultimately, the optimal choice of CSP will be determined by empirical testing. This guide provides a starting point for researchers by summarizing key performance indicators and providing robust experimental protocols to facilitate the efficient and successful chiral separation of quinine enantiomers.
Safety Operating Guide
Proper Disposal of Quinine Hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of quinine hydrobromide, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Personal protective equipment (PPE) should be worn at all times when handling this chemical.
Key Hazards:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[3]
In the event of a spill, immediately clean it up while wearing appropriate PPE. Avoid generating dust. The spilled material should be collected in a suitable, labeled container for disposal.[4]
Hazard Summary
The following table summarizes the key hazard information for this compound based on its Safety Data Sheet (SDS).
| Hazard Category | Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Sensitization, Respiratory | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
This data is based on GHS classifications and may vary by jurisdiction. Always consult the specific SDS for the product in use.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] The primary responsibility for correct waste identification and disposal lies with the waste generator.
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is classified as hazardous.
-
Characteristic Waste: If not a listed waste, determine if the waste exhibits any characteristics of hazardous waste[9]:
-
Ignitability (D001): Unlikely for solid this compound.
-
Corrosivity (D002): Not characteristic of this compound.
-
Reactivity (D003): Not characteristic of this compound.
-
Toxicity (D-codes): The waste may be considered toxic if it fails the Toxicity Characteristic Leaching Procedure (TCLP).
-
Given its toxicological profile, it is prudent to manage this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department or through analytical testing. Do not dispose of this compound down the drain or in regular trash. [8][10]
Step 2: Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Keep solid this compound waste separate from liquid waste.[11]
-
Do not mix it with other incompatible chemical wastes.[8][11]
-
Collect waste in a designated, compatible, and clearly labeled container. If possible, use the original container.[7][9]
Step 3: Containerization and Labeling
All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.[7][11]
-
Container: Use a well-sealed container, such as a screw-cap bottle, made of a material compatible with this compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete description of the contents, including "this compound."[7] Include the date when waste was first added to the container.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be under the control of laboratory personnel.[8]
-
Utilize secondary containment, such as a spill tray, to contain any potential leaks.[9]
-
Ensure the storage area is away from general work areas and incompatible materials.
Step 5: Disposal
The final disposal of this compound waste must be handled by a licensed professional waste disposal service.
-
Contact your institution's EHS department to arrange for a pickup of the hazardous waste.
-
The waste will likely be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will most commonly be destroyed via incineration.[5][6]
-
Maintain all documentation related to the waste disposal as required by your institution and regulatory agencies.[8]
Experimental Protocols
This document outlines a disposal procedure and does not cite experimental protocols for which methodologies would be applicable.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 2. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 9. epa.gov [epa.gov]
- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
Essential Safety and Logistics for Handling Quinine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Quinine hydrobromide, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Standards/References |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | - Fire/flame resistant and impervious clothing.- Chemical impermeable gloves inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | - Use in a well-ventilated area.- If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | NIOSH/MSHA or European Standard EN 149 approved full-face piece airline respirator in positive pressure mode with emergency escape provisions.[2] |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
May cause respiratory irritation.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store locked up and apart from foodstuff containers or incompatible materials such as strong acids and oxidizing agents.[1][4]
-
Recommended storage temperature is between 15–25 °C.[5] For long-term storage, -20°C is recommended.[6]
Handling and Use
-
Handle in a well-ventilated place, preferably under a chemical fume hood.[1][4]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Disposal
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]
-
Do not let the chemical enter drains.[1]
-
Contaminated materials should be promptly disposed of in suitable and closed containers.[1]
Emergency Response Plan
In the event of a spill or accidental exposure, follow these steps:
Spill Response
-
Minor Spills:
-
Major Spills:
Fire Response
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]
-
Wear self-contained breathing apparatus for firefighting if necessary.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
